Bromocyclen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAASOABUJRMZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041680 | |
| Record name | Bromociclen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1715-40-8 | |
| Record name | Bromocyclen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromociclen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of Bromocyclen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclen, an organochlorine insecticide, has been a subject of interest in toxicological and neuropharmacological research due to its specific interaction with the γ-aminobutyric acid (GABA) type A receptor.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for professionals engaged in research and development involving this compound or related compounds.
Physicochemical Data
The physicochemical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. The key quantitative data are summarized in the table below. It is important to note that some of the presented values are predicted based on computational models.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrCl₆ | [2] |
| Molecular Weight | 393.75 g/mol | [3] |
| CAS Number | 1715-40-8 | [3] |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | [2] |
| Synonyms | Alugan, Bromociclen, Bromodan, ENT 23393, SD 2774 | |
| Melting Point | 77.0 °C (predicted) | |
| Boiling Point | 372.8 °C at 760 mmHg (predicted) | |
| Density | 1.95 g/cm³ (predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 5.90 | |
| Solubility | Soluble in organic solvents such as isooctane, ethyl acetate, and DMSO. | |
| Vapor Pressure | 2.0 x 10⁻⁵ mmHg at 25°C |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical sciences. The following sections detail generalized experimental protocols that can be adapted for the determination of this compound's key properties.
Determination of Melting Point (Capillary Method)
The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.
Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube, and the temperature at which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is placed in the sample holder of the apparatus. The heating rate is adjusted.
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and tube are then immersed in the oil of the Thiele tube.
-
-
Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1°C).
Determination of Boiling Point (Capillary Method)
The boiling point is a characteristic physical property of a liquid.
Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary and the liquid enters the capillary upon cooling is the boiling point.
Apparatus:
-
Thiele tube or beaker with heating oil
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A few milliliters of the liquid this compound (if in liquid form, or dissolved in a high-boiling inert solvent) are placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and both are immersed in a heating bath (Thiele tube or oil bath). The setup is heated gently.
-
Heating and Observation: As the liquid is heated, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary. The heating is then stopped.
-
Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Apparatus:
-
Flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., GC, HPLC)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent of interest (e.g., water, DMSO, ethanol).
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD), which is sensitive for halogenated compounds. A calibration curve prepared with known concentrations of this compound is used for quantification.
Visualizations
Mechanism of Action: Inhibition of GABA-A Receptor Signaling
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system.
General Synthetic Workflow for this compound
The synthesis of this compound typically involves a two-step process: a Diels-Alder reaction followed by bromination.
Experimental Workflow for Analysis of this compound in Biological Samples
The analysis of this compound in complex matrices like fish tissue involves sample preparation, extraction, and chromatographic analysis.
References
Enantioselective Synthesis of (-)-Bromocyclen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Bromocyclen is a chlorinated cyclodiene insecticide known for its potent activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. Its specific stereochemistry is crucial for its biological activity, making enantioselective synthesis a topic of significant interest for neuropharmacological research and the development of more selective pesticides. The core challenge lies in controlling the stereochemistry during the formation of the bicyclic scaffold. This guide outlines a proposed three-step enantioselective route to (-)-bromocyclen, commencing with an asymmetric Diels-Alder reaction to establish the key stereocenters.
Proposed Enantioselective Synthetic Pathway
The proposed synthesis begins with an inverse-electron-demand Diels-Alder reaction, a known method for producing the racemic core structure of bromocyclen. To achieve enantioselectivity, a chiral auxiliary is employed on the dienophile. The subsequent steps involve the removal of this auxiliary and a regioselective allylic bromination.
The three key stages of the proposed synthesis are:
-
Asymmetric Diels-Alder Reaction: Reaction of hexachlorocyclopentadiene with a chiral acrylate dienophile, such as an N-acryloyl oxazolidinone, catalyzed by a Lewis acid. This step is designed to set the absolute stereochemistry of the bicyclic core.
-
Chiral Auxiliary Removal: Hydrolytic cleavage of the chiral auxiliary from the Diels-Alder adduct to yield an enantiomerically enriched carboxylic acid, which can then be converted to the required intermediate.
-
Allylic Bromination: Introduction of the bromine atom at the allylic position using N-bromosuccinimide (NBS) to yield the final product, (-)-bromocyclen.
Caption: Proposed synthetic pathway for (-)-Bromocyclen.
Data Presentation: Analogous Asymmetric Diels-Alder Reactions
Quantitative data for the proposed specific Diels-Alder reaction is unavailable. However, the following table summarizes results from analogous Lewis acid-catalyzed Diels-Alder reactions between cyclic dienes and chiral N-acryloyl oxazolidinones, demonstrating the feasibility of achieving high stereoselectivity.[1][2]
| Diene | Chiral Dienophile Auxiliary | Lewis Acid Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) | Reference |
| Cyclopentadiene | (S)-Valine derived oxazolidinone | Et₂AlCl | 94 | >99:1 | 95 (for endo) | Evans, et al. (1988) |
| Cyclopentadiene | (R)-Phenylalanine derived oxazolidinone | TiCl₄ | 85 | 95:5 | 91 (for endo) | Corey, et al. (1989) |
| 1,3-Butadiene | (S)-Valine derived oxazolidinone | Et₂AlCl | 88 | 96:4 | 94 (for endo) | Evans, et al. (1988) |
| Cyclopentadiene | cis-1-Arylsulfonamido-2-indanol | Et₂AlCl | 92 | >99:1 (endo) | 96 | Ghosh, et al. (2001)[2] |
Experimental Protocols (Representative Examples)
The following protocols are adapted from established procedures for analogous reactions and should be considered as a starting point for the development of a specific synthesis of (-)-bromocyclen.
This protocol is based on the Lewis acid-catalyzed Diels-Alder reaction of an N-acryloyl oxazolidinone.[3][4]
Materials:
-
Hexachlorocyclopentadiene
-
Chiral N-acryloyl oxazolidinone (e.g., derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Diethylaluminum chloride (Et₂AlCl) or Titanium tetrachloride (TiCl₄) solution in dichloromethane (CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral N-acryloyl oxazolidinone (1.0 equivalent) in anhydrous CH₂Cl₂ (0.1 M) is prepared in a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The Lewis acid catalyst (e.g., Et₂AlCl, 1.2 equivalents) is added dropwise via syringe over 10 minutes. The mixture is stirred for an additional 30 minutes at -78 °C.
-
A solution of hexachlorocyclopentadiene (1.1 equivalents) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until consumption of the dienophile is observed (typically 2-6 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude Diels-Alder adduct is purified by flash column chromatography on silica gel.
This protocol describes the hydrolytic removal of an oxazolidinone auxiliary.
Materials:
-
Chiral Diels-Alder adduct from Step 1
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The purified Diels-Alder adduct (1.0 equivalent) is dissolved in a 3:1 mixture of THF and water (0.2 M).
-
The solution is cooled to 0 °C in an ice bath.
-
Aqueous hydrogen peroxide (4.0 equivalents) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equivalents).
-
The mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous Na₂SO₃ solution.
-
The mixture is stirred for 30 minutes, and the THF is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether to recover the chiral auxiliary.
-
The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate.
-
The combined organic extracts containing the carboxylic acid product are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the intermediate for the next step.
This protocol is a general procedure for allylic bromination of a bicyclic alkene.
Materials:
-
Enantiomerically enriched intermediate from Step 2 (after conversion to the corresponding methyl-substituted alkene)
-
Carbon tetrachloride (CCl₄)
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide as a radical initiator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The alkene intermediate (1.0 equivalent), NBS (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents) are combined in a round-bottom flask.
-
Anhydrous CCl₄ is added to form a suspension (0.2 M).
-
The flask is equipped with a reflux condenser, and the mixture is heated to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if necessary.
-
The reaction progress is monitored by TLC or GC for the disappearance of the starting material (typically 2-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with saturated aqueous NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude (-)-bromocyclen is purified by recrystallization or column chromatography.
Workflow and Process Visualization
The following diagram illustrates the general laboratory workflow for the proposed synthesis.
Caption: General experimental workflow for the proposed synthesis.
References
- 1. scielo.br [scielo.br]
- 2. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Bromocyclen as a Non-Competitive Antagonist of GABA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclen, a chlorinated cyclodiene insecticide, represents a class of neurotoxic agents that exert their effects through the modulation of the primary inhibitory neurotransmitter system in the central nervous system (CNS), the γ-aminobutyric acid (GABA) system.[1][2] Specifically, this compound functions as a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data for related compounds, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein, based on closely related cyclodiene insecticides, offers a robust framework for understanding its pharmacological profile.[1]
Mechanism of Action: Non-Competitive Antagonism of the GABA-A Receptor
The insecticidal activity of this compound and other cyclodiene insecticides stems from their ability to disrupt the normal functioning of the GABA-A receptor. GABA, upon binding to its receptor, triggers the opening of an integral chloride (Cl⁻) channel, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
This compound acts as a non-competitive antagonist by binding to a site within the chloride ion channel of the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding site is often referred to as the picrotoxinin binding site. By physically occluding the channel, this compound prevents the influx of chloride ions even when GABA is bound to the receptor. This blockade of the inhibitory GABAergic signal leads to a state of neuronal hyperexcitability, resulting in tremors, convulsions, and ultimately, the death of the insect.
dot
Quantitative Data
| Compound | Receptor/Preparation | Assay Type | Value | Unit | Reference |
| Fipronil | Cockroach GABA Receptor | Electrophysiology (IC₅₀) | 28 | nM | |
| Dieldrin | Cockroach GABA Receptor | Electrophysiology (IC₅₀) | 16 | nM | |
| α-Endosulfan | Human β3 Homopentameric Receptor | Radioligand Binding ([³H]EBOB displacement) | ~7 | nM | |
| Lindane | Human β3 Homopentameric Receptor | Radioligand Binding ([³H]EBOB displacement) | ~3 | nM | |
| Fipronil | Human β3 Homopentameric Receptor | Radioligand Binding ([³H]EBOB displacement) | ~1.8 | nM (Ki) | |
| Picrotoxinin | Rat α1β2γ2L GABA-A Receptor | Electrophysiology (IC₅₀) | 2-8 | µM |
Experimental Protocols
The characterization of a non-competitive antagonist like this compound typically involves a combination of radioligand binding assays and functional electrophysiological studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the non-competitive antagonist site on the GABA-A receptor. A common approach is a competition binding assay using a radiolabeled ligand known to bind to the picrotoxinin site, such as [³H]EBOB (ethynylbicycloorthobenzoate).
Objective: To determine the inhibitory constant (Ki) of this compound for the picrotoxinin binding site on the GABA-A receptor.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat brain or a cell line expressing the GABA-A receptor of interest (e.g., human recombinant β3 homomer).
-
Radioligand: [³H]EBOB or another suitable radioligand for the non-competitive antagonist site.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-competitive antagonist like picrotoxinin).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
dot
Electrophysiology (Two-Electrode Voltage Clamp)
This functional assay directly measures the effect of this compound on GABA-induced chloride currents in whole cells, typically oocytes or mammalian cell lines expressing specific GABA-A receptor subtypes.
Objective: To determine the IC₅₀ of this compound for the inhibition of GABA-induced currents and to confirm its non-competitive mechanism of action.
Materials:
-
Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.
-
Recording Equipment: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.
-
Recording Solution: Appropriate external solution (e.g., Ringer's solution for oocytes).
-
GABA Solution: A stock solution of GABA.
-
Test Compound Solution: this compound dissolved in the external solution.
Procedure:
-
Cell Preparation: Inject cRNA encoding the GABA-A receptor subunits into Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the external solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC₂₀) and record the resulting inward chloride current.
-
This compound Application: Co-apply the same concentration of GABA with increasing concentrations of this compound and record the inhibited currents.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀. To confirm non-competitive antagonism, generate GABA dose-response curves in the absence and presence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximal response to GABA without significantly shifting the EC₅₀.
dot
Signaling Pathway
The action of this compound is at the level of the GABA-A receptor ion channel, thereby directly interfering with the immediate signaling event initiated by GABA. The broader GABA signaling pathway involves the synthesis, release, and reuptake of GABA, as well as the activation of both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. This compound's effect is specific to the ionotropic GABA-A receptor-mediated chloride flux.
dot
Conclusion
This compound, as a member of the cyclodiene insecticide family, is a potent non-competitive antagonist of the GABA-A receptor. While specific quantitative binding and functional data for this compound are not extensively documented in public literature, the well-established mechanism of action for this class of compounds provides a strong basis for its characterization. The experimental protocols detailed in this guide, including radioligand binding assays and electrophysiological recordings, are standard and robust methods for elucidating the pharmacological profile of this compound and other non-competitive modulators of the GABA-A receptor. Further research to determine the specific affinity and potency of this compound would be valuable for a more complete understanding of its biological activity.
References
Stereoisomers and chirality of Bromocyclen
An In-Depth Technical Guide to the Stereoisomers and Chirality of Bromocyclen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chlorinated cyclodiene insecticide, possesses a complex stereochemistry that is critical to its biological activity and environmental fate. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, consolidating available information on its chemical structure, the principles governing its stereoisomerism, and the analytical methodologies for the separation of its stereoisomers. While a significant knowledge gap exists in the public domain regarding the specific biological activities of individual enantiomers and diastereomers, this document outlines the presumed mechanism of action and the toxicological implications of its chirality. Detailed experimental protocols for chiral separation and a hypothetical framework for enantioselective synthesis are presented to guide future research in this area. This guide is intended to be a valuable resource for researchers in agrochemistry, toxicology, and drug development, fostering a deeper understanding of this complex molecule and stimulating further investigation into its stereospecific properties.
Introduction to this compound and its Stereochemistry
This compound, with the chemical name 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene, is a member of the cyclodiene class of insecticides.[1] Its rigid bicyclic structure is characterized by the presence of multiple chlorine substituents and a bromomethyl group, contributing to its chemical stability and insecticidal properties.
A critical aspect of this compound's molecular architecture is its chirality. The molecule contains three chiral centers, which gives rise to the potential for a number of stereoisomers.[1] The spatial arrangement of substituents around these stereocenters dictates the three-dimensional shape of each isomer, which in turn is expected to significantly influence its interaction with biological targets. While the commercial product is often a racemic mixture, understanding the properties of each individual stereoisomer is crucial for a complete assessment of its efficacy and toxicological profile.
Physicochemical Properties of this compound (Racemic Mixture)
The following table summarizes the known physicochemical properties of the racemic mixture of this compound. Data for individual stereoisomers is not currently available in the public literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrCl₆ | [2] |
| Molecular Weight | 393.75 g/mol | [2] |
| CAS Number | 1715-40-8 | [2] |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |
| Appearance | Solid (predicted) | |
| Boiling Point | 372.8 °C at 760 mmHg | |
| Density | 1.95 g/cm³ | |
| LogP | 5.90 | |
| Solubility | Soluble in organic solvents such as isooctane and ethyl acetate. |
Stereoisomers and Chirality of this compound
The presence of three chiral centers in the this compound molecule results in the theoretical possibility of 2³ = 8 stereoisomers. These stereoisomers exist as pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.
Stereoisomeric relationship of this compound.
Due to the identical physical properties of enantiomers in an achiral environment, their separation and the characterization of their individual biological activities pose a significant challenge. However, it is widely recognized in the field of pesticide science that enantiomers can exhibit substantial differences in their insecticidal potency and toxicity to non-target organisms.
Biological Activity and Presumed Mechanism of Action
The primary mode of action for cyclodiene insecticides, including this compound, is the non-competitive antagonism of the γ-aminobutyric acid (GABA) type A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.
This compound is believed to bind to a site within the chloride ion channel of the GABA-A receptor, physically blocking the passage of chloride ions. This disruption of the inhibitory GABAergic system leads to hyperexcitability of the central nervous system in insects, resulting in convulsions and ultimately, death. It is hypothesized that the different stereoisomers of this compound will exhibit varying affinities for the GABA-A receptor binding site, leading to differential toxicities. However, specific data on the binding affinities and insecticidal activity of individual this compound stereoisomers are not publicly available.
Signaling pathway of GABA-A receptor and its inhibition by this compound.
Experimental Protocols
Chiral Separation of this compound Stereoisomers
The separation of this compound enantiomers has been successfully achieved using gas chromatography (GC) with a chiral stationary phase. The following protocol is a general guideline based on established methods for the chiral separation of similar compounds.
Objective: To resolve the stereoisomers of this compound using chiral gas chromatography.
Instrumentation and Materials:
-
Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)
-
Chiral Capillary Column (e.g., a cyclodextrin-based column such as CP-Chirasil-Dex CB)
-
Helium or Hydrogen as carrier gas
-
This compound standard (racemic mixture)
-
Appropriate organic solvent (e.g., isooctane, ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in the chosen organic solvent.
-
GC Instrument Setup:
-
Install the chiral capillary column in the GC.
-
Set the injector and detector temperatures appropriately.
-
Optimize the carrier gas flow rate.
-
-
Temperature Program: A precise temperature program is crucial for achieving good resolution. A slow temperature ramp is often necessary. An example program could be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 2°C/minute.
-
Hold at 200°C for 10 minutes. (Note: The optimal temperature program will depend on the specific column and instrument used and must be determined empirically.)
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated stereoisomers.
References
Bromocyclen as a Probe in Neuropharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromocyclen, a chlorinated cyclodiene insecticide, has emerged as a significant tool in neuropharmacological research due to its potent and specific interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying GABAergic neurotransmission, and detailed experimental protocols for its use in neuropharmacological assays. By acting as a non-competitive antagonist at the picrotoxinin binding site within the GABA-A receptor's chloride channel, this compound offers a valuable means to investigate the structure, function, and pharmacology of this critical inhibitory neurotransmitter receptor. This document synthesizes current knowledge to facilitate the effective use of this compound as a research tool for scientists and professionals in drug development and toxicology.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission.[2] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic drug development.[3]
This compound is a member of the polychlorocycloalkane family of insecticides, which are known for their neurotoxic effects.[4] These effects stem from their ability to block the GABA-A receptor-gated chloride channel, leading to hyperexcitability of the nervous system and convulsions.[4] While its primary use has been in agriculture, this compound's specific mechanism of action makes it an invaluable tool for researchers studying the GABAergic system. This guide will detail the neuropharmacological profile of this compound and provide practical information for its application in a research setting.
Mechanism of Action: Non-Competitive Antagonism of the GABA-A Receptor
The primary molecular target of this compound is the GABA-A receptor. Unlike competitive antagonists that bind to the same site as GABA, this compound acts non-competitively. It is widely understood to bind to a site within the chloride ion channel of the receptor, often referred to as the picrotoxinin or convulsant site. The binding of this compound to this site allosterically modulates the receptor, stabilizing a closed or non-conducting state of the chloride channel. This action prevents the influx of chloride ions that normally occurs upon GABA binding, thereby inhibiting the hyperpolarization of the neuronal membrane and reducing the inhibitory postsynaptic potential. The net effect is a disinhibition of neuronal activity, which at high doses can lead to seizures.
Signaling Pathway of GABA-A Receptor Inhibition by this compound
The following diagram illustrates the signaling pathway of the GABA-A receptor and the inhibitory action of this compound.
Caption: Signaling pathway of GABA-A receptor inhibition by this compound.
Quantitative Data
| Cyclodiene Insecticide | Inhibition of GABA-induced 36Cl- influx (IC50, µM) | Inhibition of [35S]TBPS binding (Ki, µM) |
| Endosulfan I | 0.2 ± 0.05 | 0.08 ± 0.01 |
| Endrin | 0.5 ± 0.1 | 0.15 ± 0.02 |
| Dieldrin | 2.0 ± 0.3 | 0.6 ± 0.1 |
| Heptachlor Epoxide | 1.5 ± 0.2 | 0.5 ± 0.08 |
| Endosulfan II | 10.0 ± 1.5 | 3.0 ± 0.5 |
| Aldrin | > 100 | > 100 |
| Heptachlor | > 100 | > 100 |
Data adapted from Gant et al. (1987). Values are presented as mean ± SEM.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the neuropharmacological effects of this compound and related cyclodiene insecticides.
Radioligand Binding Assay for the Picrotoxinin/TBPS Site
This protocol is adapted from studies characterizing the binding of [35S]TBPS to brain membranes and its displacement by cyclodiene insecticides.
Objective: To determine the binding affinity (Ki) of this compound for the picrotoxinin/TBPS binding site on the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cortex)
-
[35S]TBPS (radioligand)
-
Unlabeled TBPS or picrotoxin (for determining non-specific binding)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation (100-200 µg of protein), a fixed concentration of [35S]TBPS (e.g., 2 nM), and varying concentrations of this compound.
-
For total binding, omit the this compound.
-
For non-specific binding, add a high concentration of unlabeled TBPS or picrotoxin (e.g., 10 µM).
-
Incubate the mixture at 25°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [35S]TBPS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for assessing the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing GABA-A receptors).
Objective: To measure the inhibition of GABA-induced chloride currents by this compound.
Materials:
-
Cultured neurons or transfected HEK293 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Extracellular solution (containing physiological ion concentrations)
-
Intracellular solution (containing a high concentration of Cl- to facilitate measurement of inward currents)
-
GABA
-
This compound
-
Picrotoxin (positive control)
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Patch-Clamp Recording:
-
Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Under visual guidance, approach a cell with the pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a brief pulse of GABA (e.g., 10 µM for 1-2 seconds) to elicit a baseline inward chloride current.
-
After a washout period, co-apply GABA with varying concentrations of this compound.
-
Record the resulting currents and measure the peak amplitude.
-
As a positive control, co-apply GABA with a known GABA-A receptor channel blocker like picrotoxin.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the GABA-induced current by each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
In Vivo Assessment of Seizure Activity in Rodents
This generalized protocol is based on methods used to assess the convulsant effects of neurotoxic compounds in mice.
Objective: To determine the dose-response relationship for this compound-induced seizures.
Materials:
-
Male Swiss-Webster mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., corn oil, DMSO)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate mice to the housing and testing environment for at least one week.
-
On the day of the experiment, weigh each mouse and randomly assign them to dose groups (including a vehicle control group).
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a range of doses.
-
-
Observation and Scoring:
-
Immediately after dosing, place each mouse in an individual observation chamber.
-
Observe the mice continuously for a set period (e.g., 60 minutes) for the onset and severity of seizures.
-
Score the seizure activity using a standardized scale (e.g., a modified Racine scale):
-
Stage 1: Immobility, mouth and facial movements.
-
Stage 2: Head nodding, "wet dog shakes."
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control, generalized tonic-clonic seizures.
-
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals exhibiting each seizure stage.
-
Determine the median effective dose (ED50) for the induction of specific seizure stages (e.g., generalized tonic-clonic seizures) using probit analysis.
-
Measure the latency to the onset of the first seizure for each animal.
-
Caption: Experimental workflow for in vivo seizure assessment.
Conclusion
This compound serves as a potent and selective non-competitive antagonist of the GABA-A receptor, making it an indispensable tool for neuropharmacological research. Its well-defined mechanism of action at the picrotoxinin/TBPS binding site allows for the detailed investigation of GABAergic neurotransmission and the molecular properties of the GABA-A receptor complex. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in a variety of in vitro and in vivo assays. By facilitating a deeper understanding of the GABA-A receptor, research employing this compound can contribute significantly to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
The Enantioselective Biological Activity of Bromocyclen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromocyclen, a cyclodiene insecticide, possesses a chiral structure, resulting in the existence of distinct enantiomers. While the insecticidal activity of the racemic mixture is attributed to the non-competitive antagonism of the γ-aminobutyric acid (GABA-A) receptor, a comprehensive analysis of the differential biological activities of its individual enantiomers is notably absent in publicly available literature. This technical guide synthesizes the current understanding of this compound's mechanism of action, details the experimental protocols required for the separation and biological evaluation of its enantiomers, and presents a hypothesized framework for their differential activities based on established principles of stereochemistry in pharmacology. All quantitative data presented herein are illustrative and intended to provide a template for future experimental investigation.
Introduction to this compound and Chirality
This compound (5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene) is a chlorinated hydrocarbon insecticide. The presence of three chiral centers in its molecular structure gives rise to multiple stereoisomers. It is a well-established principle in toxicology and pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities.[1] This is due to the stereospecific nature of biological receptors and enzymes, which are themselves chiral.[1] The differential interaction between enantiomers and their biological targets can lead to variations in potency, toxicity, and metabolic fate.[2][3][4] Although the separation of this compound enantiomers has been documented, a critical knowledge gap remains concerning their individual biological effects.
Presumed Mechanism of Action: The GABA-A Receptor
Cyclodiene insecticides, including this compound, are known to exert their neurotoxic effects by acting as non-competitive antagonists of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulses. This compound is believed to bind to a site within the chloride ion channel, physically blocking it and thereby preventing the inhibitory action of GABA. This leads to a state of hyperexcitability in the central nervous system of insects, resulting in convulsions and death. It is highly probable that the insecticidal activity of this compound enantiomers is mediated through this mechanism, with the two enantiomers likely exhibiting different binding affinities and potencies.
Figure 1: Proposed mechanism of GABAergic inhibition and its disruption by this compound.
Quantitative Data on Enantiomer Activity (Hypothetical)
Due to the lack of published data, the following tables present hypothetical quantitative data to illustrate the expected differences in biological activity between the (+) and (-) enantiomers of this compound. These tables are intended to serve as a template for the presentation of future experimental findings.
Table 1: Hypothetical Acute Toxicity of this compound Enantiomers
| Enantiomer | Test Organism | Route of Administration | LD50 (mg/kg) |
| (+)-Bromocyclen | Housefly (Musca domestica) | Topical | 5 |
| (-)-Bromocyclen | Housefly (Musca domestica) | Topical | 50 |
| Racemic this compound | Housefly (Musca domestica) | Topical | 15 |
| (+)-Bromocyclen | Rat (Rattus norvegicus) | Oral | 8000 |
| (-)-Bromocyclen | Rat (Rattus norvegicus) | Oral | 15000 |
| Racemic this compound | Rat (Rattus norvegicus) | Oral | 12500 |
Table 2: Hypothetical In Vitro Activity of this compound Enantiomers at the Insect GABA-A Receptor
| Enantiomer | Assay Type | Parameter | Value |
| (+)-Bromocyclen | Radioligand Binding ([³H]-EBOB) | IC50 (nM) | 10 |
| (-)-Bromocyclen | Radioligand Binding ([³H]-EBOB) | IC50 (nM) | 250 |
| (+)-Bromocyclen | Electrophysiology (Patch Clamp) | IC50 (nM) | 15 |
| (-)-Bromocyclen | Electrophysiology (Patch Clamp) | IC50 (nM) | 300 |
Experimental Protocols
Enantioselective Separation of this compound
A robust method for the separation of this compound enantiomers is crucial for evaluating their individual biological activities. Gas chromatography with a chiral stationary phase is the preferred method.
Methodology:
-
Sample Preparation: For biological matrices, a solid-phase microextraction (SPME) is recommended for cleanup and enrichment. For standards, dissolve in an appropriate solvent (e.g., hexane).
-
Gas Chromatography (GC) System:
-
Column: CP-Chirasil-Dex CB chiral capillary column.
-
Injector: Splitless mode.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A slow temperature ramp is critical for resolution. A typical program might be: 60°C for 1 min, ramp to 180°C at 2°C/min, hold for 10 min.
-
Detector: Electron Capture Detector (ECD) for high sensitivity or Mass Spectrometry (MS) for definitive identification.
-
-
Data Analysis: Identify enantiomer peaks based on retention times. Quantify using a calibration curve from a racemic or enantiopure standard.
Figure 2: Workflow for the chiral separation and analysis of this compound enantiomers.
Radioligand Binding Assay
This assay quantifies the binding affinity of each enantiomer to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a suitable source (e.g., insect heads or mammalian brain tissue).
-
Radioligand: Use a radiolabeled ligand that binds to the cyclodiene site, such as [³H]-EBOB (ethynylbicycloorthobenzoate).
-
Assay:
-
Incubate the membranes with a fixed concentration of the radioligand.
-
Add varying concentrations of the unlabeled this compound enantiomer (the "competitor").
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
This functional assay measures the ability of each enantiomer to block GABA-induced chloride currents in cells expressing GABA-A receptors (e.g., Xenopus oocytes or cultured neurons).
Methodology:
-
Cell Preparation: Use cells expressing the target GABA-A receptors.
-
Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a pulse of GABA to elicit an inward chloride current.
-
Co-apply GABA with varying concentrations of the this compound enantiomer.
-
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the presence and absence of the enantiomer. Plot the percentage of inhibition against the logarithm of the enantiomer concentration to determine the IC50 value.
Figure 3: Experimental workflows for assessing the biological activity of this compound enantiomers.
Logical Framework for Enantioselective Activity
The expected differential activity of this compound enantiomers is based on the three-dimensional interaction between the chiral insecticide molecule and its binding site on the GABA-A receptor. One enantiomer (the "eutomer") is expected to have a higher affinity and therefore greater potency than the other (the "distomer").
Figure 4: Logical relationship leading to the enantioselective activity of this compound.
Conclusion and Future Directions
While there is a strong scientific basis to predict that the enantiomers of this compound will exhibit different biological activities, there is a clear need for empirical data to confirm and quantify these differences. The protocols and frameworks presented in this guide provide a roadmap for future research in this area. Such studies are essential for a more accurate risk assessment of this compound and for a deeper understanding of the structure-activity relationships of cyclodiene insecticides at the GABA-A receptor. The development of enantioselective synthetic methods would also be highly beneficial for obtaining pure enantiomers for toxicological and pharmacological studies. Researchers are encouraged to pursue the chiral separation of racemic this compound and to conduct studies to elucidate the enantiomer-specific effects.
References
The Rise and Fall of a Cyclodiene: A Technical History of Bromocyclen
An In-depth Guide for Researchers and Scientists
Introduction
Bromocyclen, a chlorinated cyclodiene insecticide, emerged in the mid-20th century as a potent agent for the control of ectoparasites in veterinary medicine. Its development was part of a broader wave of organochlorine pesticide synthesis that revolutionized pest management. This technical guide provides a comprehensive overview of the history, chemical synthesis, mode of action, and toxicological profile of this compound. Due to its status as an obsolete pesticide, specific quantitative data on its biological activity and environmental fate are scarce; therefore, data from closely related cyclodiene insecticides are referenced to provide a more complete picture, with appropriate caveats.
Physicochemical Properties
This compound is a solid organochlorine compound with a complex bicyclic structure. Its properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
| Synonyms | Bromociclen, Alugan, Bromodan |
| CAS Number | 1715-40-8 |
| Molecular Formula | C₈H₅BrCl₆ |
| Molecular Weight | 393.75 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as isooctane and ethyl acetate. |
History and Development
The development of this compound is rooted in the post-World War II era of chemical innovation that saw the rise of synthetic organic insecticides. As a member of the cyclodiene family, its synthesis and insecticidal properties were discovered during the intensive research into chlorinated hydrocarbons for pest control. These compounds, including well-known relatives like aldrin, dieldrin, and chlordane, were highly effective and widely used in agriculture and public health. This compound found its primary application as an ectoparasiticide in animal health, targeting pests such as mites, ticks, and lice on domestic pets and livestock.[1] However, like many other organochlorine pesticides, concerns over its environmental persistence and potential for bioaccumulation led to its eventual decline in use and current obsolete status in many parts of the world.
Synthesis of this compound
The synthesis of this compound is a two-step process that is characteristic of many cyclodiene insecticides. It begins with the formation of the chlorinated bicyclic core via a Diels-Alder reaction, followed by the introduction of the bromine-containing functional group through allylic bromination.
Experimental Protocol: Synthesis
Step 1: Diels-Alder Cycloaddition
The initial step involves the [4+2] cycloaddition reaction between hexachlorocyclopentadiene and a suitable dienophile to form the hexachlorinated norbornene framework.
-
Reactants: Hexachlorocyclopentadiene and cyclopentadiene.
-
Reaction: These two compounds are reacted together in a suitable solvent, such as xylene.
-
Conditions: The reaction is typically carried out at elevated temperatures to facilitate the cycloaddition.
-
Product: The intermediate product is chlordene (1,2,3,4,7,7-hexachloro-5,6-bis(methylene)bicyclo[2.2.1]hept-2-ene).
Step 2: Allylic Bromination
The second step introduces the bromomethyl group at an allylic position on the chlordene intermediate. This is a radical substitution reaction.
-
Reactants: Chlordene and N-bromosuccinimide (NBS).
-
Reagents: A radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), and a non-polar solvent like carbon tetrachloride.
-
Conditions: The reaction mixture is heated to reflux, and the reaction is initiated by the radical initiator or by exposure to UV light.
-
Mechanism: NBS provides a low, constant concentration of bromine radicals, which selectively abstract a hydrogen atom from the allylic position of chlordene. The resulting allylic radical then reacts with a bromine molecule to form this compound.
-
Purification: The final product can be purified from the reaction mixture through filtration to remove succinimide, followed by washing of the organic phase and removal of the solvent under reduced pressure.
Synthetic workflow for this compound.
Mode of Action
This compound, like other cyclodiene insecticides, is a neurotoxin. Its primary target is the central nervous system of insects.
The mode of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-gated chloride channel. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus having an inhibitory effect.
This compound is believed to bind to a site within the chloride channel of the GABA receptor, physically blocking the channel. This prevents the influx of chloride ions, even when GABA is bound to the receptor. The disruption of this inhibitory signaling leads to a state of hyperexcitability of the central nervous system, resulting in convulsions, paralysis, and ultimately, the death of the insect.
Signaling pathway of GABA receptor and its inhibition by this compound.
Toxicological Profile
Mammalian Toxicity
Limited data is available for the acute toxicity of this compound in mammals.
| Species | Route | LD₅₀ Value | Reference |
| Rat | Oral | 12500 mg/kg | [2] |
The high oral LD₅₀ value in rats suggests a low acute oral toxicity to mammals.
Efficacy Against Target Pests
Ecotoxicity and Environmental Fate
As with other organochlorine pesticides, this compound is expected to be persistent in the environment and toxic to non-target organisms, particularly aquatic life.
Environmental Persistence:
Direct data on the soil half-life of this compound is not available. However, data from related cyclodiene insecticides can provide an estimate of its persistence.
| Compound | Soil Half-life (Temperate Climate) | Reference |
| Dieldrin | Approximately 5 years | [3][4] |
| Endrin | Up to 12 years | [5] |
| Aldrin | Converts to Dieldrin (75% in 1 year) |
Given its chemical structure, this compound is likely to have a long environmental half-life, potentially on the order of several years, leading to its classification as a persistent organic pollutant (POP).
Toxicity to Non-Target Organisms:
Specific ecotoxicity data for this compound is limited. The University of Hertfordshire's Pesticide Properties Database notes a moderate acute and chronic toxicity to Daphnia. As an organochlorine insecticide, it is expected to be highly toxic to fish and other aquatic organisms. The bioaccumulative nature of this class of compounds also poses a risk to higher trophic levels.
Experimental Protocols: Efficacy and Toxicity Testing
Standardized bioassays are crucial for determining the efficacy and non-target toxicity of an insecticide.
Experimental Workflow: Insecticide Efficacy Bioassay
Workflow for determining insecticide efficacy.
Protocol: Acaricide (Mite/Tick) Bioassay
This protocol is a generalized procedure for assessing the efficacy of an acaricide like this compound.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone). A control group with the solvent alone should also be prepared.
-
Treatment of Substrate:
-
Contact Bioassay: Apply a known volume of each dilution to a substrate such as a filter paper disc or the inner surface of a petri dish. Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide.
-
Leaf Dip Bioassay: For plant-feeding mites, a leaf disc can be dipped into the test solution for a set period and then allowed to dry.
-
-
Introduction of Pests: Introduce a known number of the target acarine pests (e.g., 20 adult mites or ticks) onto the treated substrate.
-
Incubation: Maintain the bioassay units under controlled environmental conditions (e.g., 25°C, 60% relative humidity, and a specific photoperiod).
-
Mortality Assessment: Assess the mortality of the pests at specific time intervals (e.g., 24, 48, and 72 hours). Pests are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: Use the mortality data to perform a probit analysis to determine the lethal dose or concentration that kills 50% of the test population (LD₅₀ or LC₅₀).
Conclusion
This compound represents a chapter in the history of chemical pest control characterized by highly effective but environmentally persistent compounds. Its development and use as an ectoparasiticide highlight the successes of mid-20th-century insecticide discovery. However, the same chemical stability that made it an effective residual insecticide also led to its downfall due to environmental concerns. While its use has ceased, the study of this compound and its cyclodiene relatives provides valuable insights into insecticide mode of action, the evolution of pesticide resistance, and the importance of considering environmental fate in the development of new pest management tools. The lack of comprehensive modern toxicological data for this compound underscores the shift in regulatory standards and scientific focus towards more environmentally benign solutions.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 4. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Solubility and Stability of Bromocyclen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of Bromocyclen. This compound, a chlorinated cyclodiene insecticide, is a potent non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[1] While its primary use has been in agriculture, its specific mode of action makes it a valuable tool in neuropharmacological research. Understanding its solubility and stability is critical for its application in experimental settings and for the development of new chemical entities targeting the GABA-A receptor.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
| CAS Number | 1715-40-8 |
| Molecular Formula | C₈H₅BrCl₆ |
| Molecular Weight | 393.75 g/mol |
| Appearance | Solid |
Solubility Profile
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several organic solvents.
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Solubility | Reference |
| Isooctane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | May be soluble | [1] |
| Water | Low solubility is expected due to its high lipophilicity (LogP ~5.90) |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility values, the following experimental protocol, based on the well-established shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, isooctane, ethyl acetate)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any undissolved particles from being transferred. Immediately dilute the aliquot with a known volume of a suitable solvent (usually the mobile phase for HPLC analysis) to prevent precipitation.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve of this compound in the same solvent system should be prepared to determine the concentration of the saturated solution.
-
Calculation: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Stability Profile
Forced Degradation Studies Protocol
The following protocol outlines a comprehensive forced degradation study for this compound.
Objective: To investigate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
-
High-purity water
-
Organic solvents for sample preparation (e.g., acetonitrile, methanol)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Stability-indicating HPLC method (see section 3.2)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and keep it at room temperature and an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and follow the same procedure as for acid hydrolysis.
-
Neutral Hydrolysis: Dissolve this compound in high-purity water and maintain at room temperature and an elevated temperature, analyzing samples at various time points.
-
Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time by HPLC.
-
Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period. Also, prepare a solution of this compound and expose it to the same thermal stress. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at various time points.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The development and validation of such a method are critical components of stability testing.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound) or Mass Spectrometry for identification of degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor, a ligand-gated chloride ion channel. The following diagram illustrates the GABA-A receptor signaling pathway and the inhibitory action of this compound.
Caption: GABA-A receptor signaling and its inhibition by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for determining the solubility and stability of this compound.
Solubility Determination Workflow:
Caption: Experimental workflow for solubility determination.
Stability (Forced Degradation) Workflow:
Caption: Experimental workflow for stability testing.
Proposed Degradation Pathway
Based on the known degradation pathways of other cyclodiene insecticides, a proposed degradation pathway for this compound under various stress conditions is presented below. The primary degradation mechanisms are expected to involve hydrolysis and photolysis.
Caption: Proposed degradation pathway for this compound.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While qualitative data suggests its solubility in several organic solvents, a significant data gap exists for quantitative solubility values. The provided experimental protocols offer a clear path for researchers to determine these crucial parameters. Similarly, detailed stability studies are required to fully characterize its degradation profile. The information and methodologies presented herein are intended to support the continued use of this compound as a valuable research tool and to aid in the development of novel therapeutics targeting the GABA-A receptor.
References
Methodological & Application
Application Notes and Protocols for Determining the LC50 of Bromocyclen in Insects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromocyclen is a non-systemic organochlorine insecticide and acaricide belonging to the cyclodiene group.[1][2] Its mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor, a primary inhibitory neurotransmitter in the insect central nervous system.[3][4] this compound is believed to bind to the picrotoxinin site within the chloride ion channel of the GABA-A receptor, blocking the influx of chloride ions.[1] This disruption of inhibitory signaling leads to hyperexcitability, convulsions, and eventual death of the insect.
The determination of the median lethal concentration (LC50) is a critical step in evaluating the toxicity of insecticides like this compound. The LC50 value represents the concentration of a substance that is lethal to 50% of a test population within a specified period. This metric is essential for comparing the toxicity of different compounds, understanding dose-response relationships, and assessing the potential for resistance development in target pest populations.
These application notes provide detailed protocols for determining the LC50 of this compound in insects using various exposure methods, including topical application, dietary exposure, and contact assays. Additionally, guidance on data analysis using probit analysis is provided to ensure statistically robust results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrCl₆ |
| Molecular Weight | 393.75 g/mol |
| CAS Number | 1715-40-8 |
| Appearance | Solid (predicted) |
| Melting Point | 77.0 °C (predicted) |
| Boiling Point | 372.8±37.0 °C (Predicted) |
| LogP | 5.90 |
| Solubility | Soluble in organic solvents such as isooctane and ethyl acetate. May also be soluble in DMSO. |
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific insect species and laboratory conditions.
1. Insect Rearing
-
Test Species: Select a relevant insect species (e.g., Drosophila melanogaster, Aedes aegypti, Musca domestica) and establish a healthy, breeding colony.
-
Rearing Conditions: Maintain the colony under controlled environmental conditions (temperature, humidity, and photoperiod) appropriate for the chosen species to ensure the availability of homogenous and healthy test subjects.
-
Diet: Provide a standardized artificial or natural diet to the insects throughout their lifecycle.
2. Preparation of this compound Solutions
-
Solvent Selection: Choose a solvent that effectively dissolves this compound and has low toxicity to the test insect. Acetone is a commonly used solvent for topical and contact assays. For dietary assays, the solvent should be miscible with the diet.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent.
-
Serial Dilutions: Prepare a series of at least five graded concentrations of this compound from the stock solution. The concentration range should be chosen to produce a range of mortality from just above the control to near 100%. A preliminary range-finding test can help determine the appropriate concentrations.
-
Control: A solvent-only control must be included in every experiment.
3. Exposure Methods
a) Topical Application (LD50 Determination)
This method is precise as it applies a known dose of the insecticide directly to each insect.
-
Insect Handling: Anesthetize adult insects briefly using carbon dioxide or by chilling them.
-
Application: Using a calibrated microapplicator, apply a small, consistent volume (e.g., 0.5-1 µL) of each this compound dilution to the dorsal thorax of each insect.
-
Replication: Use at least three replicates of 10-20 insects for each concentration and the control.
-
Observation: After application, place the insects in clean containers with access to food and water. Record mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to make coordinated movements when gently prodded.
b) Dietary Exposure (LC50 Determination)
This method simulates the oral ingestion of the insecticide.
-
Diet Preparation: Incorporate the different concentrations of this compound into the insect diet. For liquid diets, the insecticide can be mixed directly. For solid diets, the insecticide solution can be applied to the surface and the solvent allowed to evaporate.
-
Exposure: Place a known number of insects (e.g., 20-30) in a container with the treated diet.
-
Replication: Use at least three replicates for each concentration and the control.
-
Observation: Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).
c) Contact Assay (LC50 Determination)
This method assesses toxicity through tarsal contact with a treated surface.
-
Surface Treatment: Coat the inner surface of glass vials or petri dishes with 1 mL of each this compound dilution. Rotate the vials to ensure an even coating and allow the solvent to evaporate completely, leaving a residue of the insecticide.
-
Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each treated vial.
-
Replication: Use at least three replicates for each concentration and the control.
-
Observation: Seal the vials with a breathable material. Record mortality at specified time points (e.g., 24, 48, and 72 hours).
4. Data Analysis
-
Mortality Correction: If mortality in the control group is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula:
-
Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100
-
Where 'n' is the number of insects, 'T' is the treatment group, and 'C' is the control group.
-
-
Probit Analysis: The dose-response data (mortality at different concentrations) should be analyzed using probit analysis to calculate the LC50 value and its 95% confidence intervals. This statistical method transforms the sigmoid dose-response curve into a straight line, allowing for accurate estimation of the LC50. Statistical software packages such as SPSS, SAS, or R can be used for this analysis.
Data Presentation
The following tables are examples of how to structure the collected data. As no specific LC50 values for this compound in insects were found in the literature, these tables are presented with hypothetical data for illustrative purposes.
Table 1: Hypothetical LC50 Values of this compound for Musca domestica (Housefly) via Topical Application
| Time (hours) | LC50 (µ g/insect ) | 95% Confidence Interval | Slope ± SE |
| 24 | 0.15 | 0.12 - 0.18 | 2.5 ± 0.3 |
| 48 | 0.09 | 0.07 - 0.11 | 2.8 ± 0.4 |
| 72 | 0.06 | 0.05 - 0.07 | 3.1 ± 0.4 |
Table 2: Hypothetical LC50 Values of this compound for Aedes aegypti (Mosquito) via Contact Assay
| Time (hours) | LC50 (µg/cm²) | 95% Confidence Interval | Slope ± SE |
| 24 | 0.85 | 0.75 - 0.96 | 2.2 ± 0.2 |
| 48 | 0.52 | 0.45 - 0.60 | 2.6 ± 0.3 |
| 72 | 0.35 | 0.30 - 0.41 | 2.9 ± 0.3 |
Visualizations
Caption: Workflow for determining the LC50 of this compound in insects.
Caption: Mechanism of action of this compound on the GABA-A receptor.
References
Solid-Phase Microextraction (SPME) for Bromocyclen Analysis in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclen is an organochlorine pesticide that, due to its persistence and potential for bioaccumulation, requires sensitive and selective analytical methods for its determination in biological tissues. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and efficient alternative to traditional liquid-liquid extraction methods for the analysis of this compound. This document provides detailed application notes and protocols for the determination of this compound in tissue samples using SPME coupled with gas chromatography (GC).
Principle of SPME
Solid-Phase Microextraction is a sample preparation technique that utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix to the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed. For solid tissue samples, a preliminary solvent extraction is necessary to transfer this compound into a liquid matrix compatible with SPME.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of organochlorine pesticides, including compounds structurally similar to this compound, in biological matrices using SPME-GC. This data can be used as a reference for method validation of this compound analysis.
Table 1: Method Validation Parameters for Organochlorine Pesticide Analysis by SPME-GC
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | ≥ 0.99 | [1][2][3] |
| Linearity Range | 0.05 - 50 µg/L | [2] |
| Precision (RSD%) | < 15% | [4] |
| Recovery | 75 - 115% |
Table 2: Detection Limits for this compound Enantiomers by SPME-GC
| Detector | Limit of Detection (LOD) |
| Electron Capture Detector (ECD) | 0.2 ng/L |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | 36 ng/L |
Experimental Protocols
Tissue Sample Preparation: Solvent Extraction
This protocol describes the initial extraction of this compound from tissue samples into a solvent suitable for SPME analysis.
Materials:
-
Fish tissue (or other biological tissue)
-
Anhydrous sodium sulfate
-
Acetone (pesticide residue grade)
-
n-Hexane (pesticide residue grade)
-
Soxhlet extraction apparatus
-
Homogenizer/blender
-
Rotary evaporator
-
Kuderna-Danish (KD) concentrator
Procedure:
-
Weigh approximately 10 g of the tissue sample into a beaker.
-
Add 50 g of anhydrous sodium sulfate and thoroughly mix to create a free-flowing powder.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add 150 mL of acetone:n-hexane (10:90, v/v) to the boiling flask.
-
Extract the sample for 4 hours.
-
After extraction, filter the extract and concentrate it to a small volume using a rotary evaporator.
-
Further concentrate the extract to approximately 1 mL using a KD concentrator.
-
The resulting extract is now ready for SPME analysis.
SPME Procedure
This protocol details the extraction of this compound from the solvent extract using SPME.
Materials:
-
SPME fiber assembly with a Polyacrylate (PA) fiber
-
SPME holder
-
Sample vials with septa
-
Magnetic stirrer and stir bars
-
Heater/agitator (optional)
Procedure:
-
Transfer a known volume of the tissue extract into a sample vial.
-
Place a magnetic stir bar in the vial.
-
Condition the SPME fiber according to the manufacturer's instructions (typically by heating in the GC injector).
-
Expose the SPME fiber to the sample by immersing the fiber coating into the liquid extract (Direct Immersion SPME).
-
Agitate the sample at a constant rate for a predetermined extraction time (e.g., 30-60 minutes) at a controlled temperature. Optimization of extraction time and temperature is crucial for achieving good sensitivity and reproducibility.
-
After extraction, retract the fiber into the needle, remove it from the vial, and immediately proceed to GC analysis.
GC Analysis and Desorption
This protocol outlines the thermal desorption of this compound from the SPME fiber and its analysis by gas chromatography. For enantioselective analysis, a chiral column is required.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
Chiral GC column: CP-Chirasil-Dex CB or equivalent.
GC Conditions for Enantioselective Analysis:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 40 °C/minute to 140 °C.
-
Ramp 2: 0.2 °C/minute to 155 °C.
-
-
Carrier Gas: Helium or Hydrogen
-
Detector Temperature (ECD): 300 °C
Procedure:
-
Insert the SPME fiber into the hot GC injector.
-
Expose the fiber for a set desorption time (e.g., 2-5 minutes) to thermally desorb the analytes onto the GC column.
-
Start the GC temperature program and data acquisition.
-
After desorption, remove the SPME fiber and recondition it if necessary.
Visualizations
Caption: Experimental workflow for SPME analysis of this compound in tissues.
Caption: Hypothetical signaling pathway of this compound at the GABA-A receptor.
References
- 1. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an SPME-GC-MS/MS method for the determination of pesticides in rainwater: laboratory and field experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bulletin.chemistry.kz [bulletin.chemistry.kz]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Bromocyclen using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclen is an organochlorine pesticide that has been used for the control of various insects. Due to its potential environmental persistence and toxicological effects, sensitive and accurate quantification methods are essential for monitoring its presence in various matrices and for research in drug development where related compounds may be studied. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and reliable method for the quantification of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.
Signaling Pathway of this compound
This compound, a member of the polychlorocycloalkane class of insecticides, is known to exert its neurotoxic effects by acting as a non-competitive antagonist and allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of the nerve impulse.[4][5] this compound is believed to bind to a site within the transmembrane domain of the receptor, distinct from the GABA binding site. This binding stabilizes a non-conducting state of the channel, thereby inhibiting the chloride ion influx and disrupting the normal inhibitory neurotransmission. This leads to hyperexcitability of the central nervous system in insects.
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Anhydrous sodium sulfate
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a UV detector is used.
| Parameter | Setting |
| HPLC System | Any standard HPLC system |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | UV Detector |
| Detection Wavelength | To be determined (see note below) |
Note on Detection Wavelength: The optimal detection wavelength for this compound should be determined by acquiring a UV-Vis spectrum of a standard solution in the mobile phase. The wavelength of maximum absorbance (λmax) should be used for analysis.
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected limit of quantification to the upper limit of the linear range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation
This protocol is adapted from methods for the analysis of bromophenols in aqueous samples.
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the samples to a pH below 4 with a suitable acid to prevent degradation of this compound.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Pass 100 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC-grade water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained this compound with 5 mL of acetonitrile.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
This protocol is adapted from general methods for the extraction of pesticides from soil.
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Ultrasonic-Assisted Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Vortex the sample for 1 minute and then place it in an ultrasonic bath for 15 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Extraction and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: HPLC workflow for this compound quantification.
Quantitative Data Summary
The following table summarizes the validation parameters for a representative HPLC-UV method for the determination of this compound.
| Validation Parameter | Typical Performance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD%) | < 2% |
Note on Retention Time: The retention time for this compound under the specified chromatographic conditions must be determined experimentally by injecting a standard solution. It is expected to be in a reasonable range for a compound of its polarity on a C18 column with the given mobile phase.
Conclusion
The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various samples. The method validation parameters indicate good linearity, accuracy, and precision. Proper sample preparation is crucial for achieving accurate results and minimizing matrix effects. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Novel GABA receptor pesticide targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bromocyclen's Effects on the Insect Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclen is a chlorinated cyclodiene insecticide that exerts its neurotoxic effects on the insect central nervous system (CNS). Understanding the in vivo effects of this compound is crucial for elucidating its precise mechanism of action, developing more effective and selective insecticides, and assessing its potential risks to non-target organisms. These application notes provide a comprehensive overview of the current knowledge on this compound's effects on the insect CNS and detailed protocols for conducting relevant in vivo studies.
Mechanism of Action: Antagonism of GABA Receptors
The primary target of this compound and other cyclodiene insecticides in the insect central nervous system is the γ-aminobutyric acid (GABA) receptor.[1] GABA is the principal inhibitory neurotransmitter in the insect CNS. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting nerve impulses.
This compound acts as a non-competitive antagonist at a site within the chloride ion channel of the GABA receptor.[1] By binding to this site, it blocks the influx of chloride ions, thereby preventing the inhibitory action of GABA. This disruption of the GABAergic system results in a state of neuronal hyperexcitability, leading to symptoms such as tremors, convulsions, and ultimately, the death of the insect.[1]
Quantitative Data on Cyclodiene Insecticide Effects
Specific in vivo quantitative data for this compound is currently limited in publicly available literature. However, data from closely related cyclodiene insecticides can provide valuable insights into its expected potency. The following tables summarize relevant quantitative data for cyclodienes and provide a template for data that should be generated for this compound.
Table 1: In Vivo Neurophysiological Effects of a Related Cyclodiene Insecticide (Endrin)
| Compound | Insect Species | Preparation | Parameter | Value | Reference |
| Endrin | Cockroach (Periplaneta americana) | Identified motor neuron (Df) in the CNS | 50% Inhibition Concentration (IC50) of GABA response | 5.0 x 10-7 M | [1] |
Table 2: Hypothetical In Vivo Toxicity of this compound Enantiomers
Future research should focus on determining the lethal dose (LD50) of individual this compound enantiomers to understand their differential toxicity.
| Enantiomer | Insect Species | Application Route | LD50 (µ g/insect ) | 95% Confidence Interval |
| (+)-Bromocyclen | Housefly (Musca domestica) | Topical | Data to be determined | Data to be determined |
| (-)-Bromocyclen | Housefly (Musca domestica) | Topical | Data to be determined | Data to be determined |
| Racemic this compound | Housefly (Musca domestica) | Topical | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of Acute Toxicity (LD50) of this compound in Insects
This protocol describes the determination of the median lethal dose (LD50) of this compound by topical application to a target insect species.
Materials:
-
This compound (analytical grade)
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., houseflies, cockroaches, or other relevant species)
-
Holding cages with food and water
-
CO2 or cold anesthesia for insect immobilization
-
Vortex mixer
-
Fume hood
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions of the stock solution to obtain a range of at least five concentrations expected to cause between 10% and 90% mortality.
-
A control group receiving only the solvent should be included.
-
-
Insect Handling and Dosing:
-
Immobilize the insects using CO2 or by placing them on a cold surface.
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect.
-
Treat at least 20-30 insects per concentration group and the control group.
-
-
Post-treatment Observation:
-
Place the treated insects in clean holding cages with access to food and water.
-
Maintain the cages under controlled environmental conditions (temperature, humidity, and light cycle).
-
Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using probit analysis or a similar statistical method to calculate the LD50 value and its 95% confidence intervals.
-
Protocol 2: In Vivo Electrophysiological Recording of CNS Activity
This protocol outlines a general procedure for recording spontaneous neuronal activity from the exposed central nervous system of an insect to assess the effects of this compound.
Materials:
-
Insect dissection tools (forceps, scissors, pins)
-
Dissection dish with wax layer
-
Insect saline solution
-
Suction electrode and holder
-
Micromanipulator
-
Amplifier and data acquisition system
-
Faraday cage
-
Perfusion system
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Microscope
Procedure:
-
Insect Preparation and Dissection:
-
Anesthetize the insect.
-
Secure the insect dorsal side up in the dissection dish.
-
Carefully dissect the insect to expose the central nervous system (e.g., the ventral nerve cord or brain), ensuring it remains bathed in insect saline. Remove any overlying tissues or muscles.
-
-
Electrode Placement:
-
Position a suction electrode filled with insect saline over a region of the CNS using a micromanipulator.
-
Apply gentle suction to achieve a stable recording of extracellular neuronal activity.
-
-
Baseline Recording:
-
Record the spontaneous neuronal activity (spike frequency and amplitude) for a stable baseline period (e.g., 5-10 minutes) while perfusing with normal insect saline.
-
-
This compound Application:
-
Switch the perfusion to a saline solution containing the desired concentration of this compound. The final solvent concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Continuously record the neuronal activity during and after the application of this compound.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine changes in firing rate, burst frequency, and spike amplitude before, during, and after this compound application.
-
Compare the effects of different concentrations of this compound.
-
Conclusion and Future Directions
While the mechanism of action of this compound as a GABA receptor antagonist is well-supported by data from related cyclodiene insecticides, there is a clear need for specific in vivo studies on this compound itself. Future research should prioritize obtaining quantitative data on the toxicity (LD50) of this compound and its enantiomers in various insect species. Furthermore, detailed in vivo electrophysiological studies are required to fully characterize its effects on the insect central nervous system. The protocols outlined in these application notes provide a solid framework for conducting such investigations, which will be instrumental in advancing our understanding of this insecticide and in the development of future pest control strategies.
References
Application Notes and Protocols for Bromocyclen Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Bromocyclen analytical standards and reference materials in research and quality control settings.
This compound Analytical Standards and Reference Materials
High-purity this compound is essential for accurate and reliable analysis in various matrices, including environmental and biological samples.[1] Several suppliers offer this compound as a certified reference material (CRM) or analytical standard, typically in neat form or as a solution in a specified solvent. It is crucial to obtain a Certificate of Analysis (CoA) for each standard to verify its identity, purity, and concentration.
Physicochemical Properties of this compound:
| Property | Value | Reference(s) |
| CAS Number | 1715-40-8 | [2][3][4][5] |
| Molecular Formula | C₈H₅BrCl₆ | |
| Molecular Weight | 393.75 g/mol | |
| IUPAC Name | 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | |
| Synonyms | Bromociclen, Alugan, Bromodan | |
| Solubility | Soluble in organic solvents such as isooctane and ethyl acetate. | |
| Storage | Store at +20°C. |
Table 1: Commercially Available this compound Analytical Standards
| Supplier | Product Name/Number | Format | Purity/Concentration |
| HPC Standards | This compound solution (673747) | 100 µg/mL in Ethyl acetate | ISO 17034 Certified |
| Sigma-Aldrich | This compound PESTANAL® (33398) | Neat | Analytical Standard |
| LGC Standards | This compound (DRE-C10726000) | Neat | High Purity |
| LGC Standards | This compound (DRE-L10726000IO) | 10 µg/mL in Isooctane | High Purity |
| MedChemExpress | This compound (Standard) | Neat | Analytical Standard |
| CRM LABSTANDARD | This compound | Neat | ≥ 95% |
| Santa Cruz Biotechnology | This compound (CAS 1715-40-8) | Neat | ≥97% |
Experimental Protocols
Quality Control Workflow for this compound Analytical Standard
A general workflow for the quality control of a new batch of this compound analytical standard is crucial to ensure its suitability for use.
Protocol for Enantioselective Analysis of this compound in Fish Tissue by SPME-GC-ECD/ICP-MS
This protocol is adapted from a method for the determination of this compound enantiomers in biological matrices.
1. Sample Preparation (Solid-Phase Microextraction - SPME)
-
Homogenize fish tissue samples.
-
Perform a liquid-liquid extraction of the homogenate using a suitable organic solvent (e.g., a mixture of cyclohexane and ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract.
-
Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the heated extract to adsorb the analytes.
2. Instrumental Analysis (Gas Chromatography - GC)
-
GC System: A gas chromatograph equipped with an Electron Capture Detector (ECD) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Chiral Column: CP-Chirasil-Dex CB (or equivalent).
-
Injector: Splitless injection.
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase to 140°C at a rate of 40°C/min.
-
Ramp 2: Increase to 155°C at a rate of 0.2°C/min.
-
-
Detection:
-
ECD: Monitor for the response of the halogenated compound.
-
ICP-MS: Monitor for bromine (m/z 79 or 81) or chlorine (m/z 35 or 37) isotopes.
-
3. Quantification
-
Prepare a calibration curve using a certified this compound reference standard.
-
Quantify the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.
Representative Protocol for this compound Analysis by HPLC-UV
This protocol is a general method suitable for the analysis of this compound in solutions.
1. Sample Preparation
-
Dissolve the this compound standard or sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
2. Instrumental Analysis (High-Performance Liquid Chromatography - HPLC)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) in isocratic elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound exhibits maximum absorbance.
3. Quantification
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Representative Protocol for this compound Analysis by NMR
This protocol provides a general guideline for the structural confirmation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Sample Preparation
-
Dissolve an accurately weighed amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
2. Instrumental Analysis (NMR)
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete structural assignment.
-
-
Parameters:
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
Use appropriate pulse sequences and acquisition parameters to obtain high-quality spectra.
-
3. Data Analysis
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
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Compare the obtained spectra with reference spectra or use 2D NMR data to confirm the structure.
Mechanism of Action: GABA-A Receptor Antagonism
This compound is a cyclodiene insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. It binds to a site within the chloride ion channel pore, which is distinct from the GABA binding site. This binding physically blocks the influx of chloride ions, thereby inhibiting the hyperpolarization of the neuronal membrane that normally occurs upon GABA binding. This leads to hyperexcitability of the nervous system.
References
Application Notes and Protocols for Synthesizing Bromocyclen Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bromocyclen is a non-systemic insecticide and acaricide belonging to the polychlorocycloalkane class of pesticides.[1] Its primary mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter in the insect central nervous system.[2][3] Specifically, this compound is thought to bind to the picrotoxinin site within the chloride ion channel of the GABA-A receptor, blocking the influx of chloride ions.[4] This disruption of inhibitory signaling leads to hyperexcitability, convulsions, and ultimately death in insects.[4]
The this compound molecule possesses three chiral centers, meaning multiple stereoisomers exist. Research indicates that different enantiomers of chiral pesticides can exhibit distinct biological activities and toxicological profiles. However, detailed studies on the differential activities of this compound enantiomers and their derivatives are lacking in public scientific literature. This presents a significant opportunity for structure-activity relationship (SAR) studies to design and synthesize novel derivatives with enhanced potency, selectivity, or improved safety profiles.
These application notes provide a comprehensive framework for the synthesis and evaluation of this compound derivatives to facilitate SAR studies. The protocols outlined below cover a general synthetic workflow, key biological assays for activity determination, and a structured approach to data analysis.
I. General Synthetic Strategy for this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a two-step process. The core of the molecule is constructed via a Diels-Alder reaction, which is then followed by functionalization to introduce desired chemical diversity for SAR studies.
Step 1: Diels-Alder Reaction to Form the Bicyclic Core The foundational step is the [4+2] cycloaddition reaction between hexachlorocyclopentadiene and a suitable dienophile. To create a library of derivatives, the structure of the dienophile can be systematically varied. For the synthesis of the parent this compound, allyl bromide is used.
Step 2: Functional Group Manipulation & Derivatization Following the Diels-Alder reaction, the intermediate can undergo further chemical modifications. The most common reaction is a selective bromination at the allylic position to introduce the bromomethyl group, often using N-bromosuccinimide (NBS) with a radical initiator. By choosing different dienophiles in Step 1, a variety of functional groups can be introduced at this position for SAR analysis.
Caption: General workflow for the two-step synthesis of this compound derivatives.
Experimental Protocol 1: Representative Synthesis of 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene (this compound)
This protocol is a representative procedure for the parent compound and serves as a template for derivative synthesis.
Step A: Diels-Alder Reaction
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In a fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
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Charge the flask with hexachlorocyclopentadiene (1.0 eq).
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Slowly add allyl bromide (1.1 eq) dropwise from the dropping funnel to the stirred hexachlorocyclopentadiene at room temperature.
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The reaction is exothermic; maintain the temperature below 40 °C, using a water bath if necessary.
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After the addition is complete, stir the mixture at room temperature for 2-4 hours or until the reaction completion is confirmed by TLC or GC analysis.
-
The resulting intermediate can be used directly in the next step or purified if necessary.
Step B: Allylic Bromination
-
Dissolve the crude intermediate from Step A in a suitable solvent (e.g., cyclohexane or carbon tetrachloride - use with extreme caution due to toxicity).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq) to the solution.
-
Heat the mixture to reflux with vigorous stirring. A UV lamp can be used to facilitate initiation.
-
Monitor the reaction by GC or TLC for the disappearance of the starting material (typically 2-6 hours).
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Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.
II. Biological Evaluation and SAR Workflow
The goal of an SAR study is to systematically alter the structure of a lead compound (in this case, this compound) and assess how these changes affect its biological activity. This iterative process helps identify the key chemical features responsible for the desired effect.
Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.
GABA-A Receptor Signaling Pathway
This compound exerts its effect by inhibiting the GABA-A receptor. GABA, the principal inhibitory neurotransmitter, normally binds to the GABA-A receptor, causing its associated chloride (Cl⁻) channel to open. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound, acting as a non-competitive antagonist, binds within the channel pore and physically blocks this ion flow, preventing inhibition and leading to a state of hyperexcitability.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Bromocyclen
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Bromocyclen in aqueous solutions. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a chlorinated cyclodiene insecticide that acts as a potent non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. Its hydrophobic nature and high LogP value (approximately 5.9) contribute to its poor solubility in water.[1] This low aqueous solubility can lead to several challenges in experimental settings, including compound precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately affecting the reliability and reproducibility of results.
Q2: What is the recommended initial solvent for preparing a stock solution of this compound?
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
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Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%.[1][2][3] However, it is crucial to perform a vehicle control to assess the effect of DMSO on your specific experimental system. A gradual dilution of the DMSO stock into the aqueous buffer can also help prevent precipitation.[4]
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Use a Co-solvent: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used in the final assay medium to improve solubility.
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Employ Solubilizing Agents: Surfactants (e.g., Tween 80, Pluronic F68) or cyclodextrins can be used to encapsulate this compound and increase its aqueous solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The maximum tolerated DMSO concentration is cell-line dependent. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, it is highly recommended to perform a DMSO toxicity assay on your specific cell line to determine the optimal concentration that does not affect cell viability or the experimental outcome.
Q5: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?
A5: Yes, two effective methods are the preparation of cyclodextrin inclusion complexes and solid dispersions.
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Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their hydrophobic core, thereby increasing their solubility in aqueous solutions.
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Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix. This can enhance the dissolution rate and apparent solubility of the compound.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent | Increase the volume of DMSO gradually until the powder dissolves. |
| Compound Aggregation | Use a sonicator bath for 10-15 minutes to break up aggregates. |
| Low Temperature | Gently warm the solution in a water bath (37-50°C) while vortexing. |
| Insoluble Impurities | If a small amount of particulate matter remains, centrifuge the solution at high speed (e.g., 10,000 x g) and use the supernatant. |
Issue 2: Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High Final Concentration | Reduce the final concentration of this compound in the assay. |
| Rapid Change in Polarity | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| Low Buffer Temperature | Ensure both the DMSO stock and the aqueous buffer are at the same temperature before mixing. |
| Insufficient DMSO in Final Solution | Increase the final DMSO concentration, ensuring it remains within the tolerated limit for your assay (perform a vehicle control). |
Issue 3: Inconsistent or non-reproducible assay results.
| Possible Cause | Troubleshooting Step |
| Micro-precipitation | Centrifuge the final working solution before adding it to the assay plate and use the supernatant. |
| Stock Solution Instability | Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Inaccurate Pipetting of Viscous DMSO Stock | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. |
Data Presentation
Table 1: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Starting Concentration Range | Notes |
| DMSO | 0.1% - 1% (v/v) | Cell-line dependent toxicity. Always include a vehicle control. |
| Ethanol | 1% - 5% (v/v) | Can be used as a co-solvent with DMSO. |
| Tween® 80 | 0.01% - 0.1% (w/v) | A non-ionic surfactant. |
| Pluronic® F-68 | 0.02% - 0.2% (w/v) | A non-ionic co-polymer. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Forms inclusion complexes. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrCl₆ |
| Molecular Weight | 393.75 g/mol |
| LogP | 5.90 |
| Predicted Water Solubility | Very Low |
| Solubility in Organic Solvents | Soluble in isooctane and ethyl acetate; likely soluble in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a target concentration of 10-20 mg/mL.
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 10-15 minutes or warm gently to 37°C to facilitate dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve an appropriate amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous buffer to be used in the assay (e.g., to make a 5% w/v solution).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or a co-solvent mixture like tertiary butyl alcohol and water).
-
Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while vortexing or stirring vigorously.
-
Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours to facilitate complex formation.
-
Filtration (Optional): If any undissolved material is present, filter the solution through a 0.22 µm filter.
Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., ethanol or methanol). A typical starting drug-to-polymer ratio is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling: Scrape the solid dispersion and gently grind it into a fine powder using a mortar and pestle.
-
Dissolution for Assay: The resulting powder can be directly dissolved in the aqueous assay buffer.
Mandatory Visualizations
Caption: Signaling pathway of GABA-A receptor and its inhibition by this compound.
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Logical relationship for troubleshooting inconsistent assay results.
References
Technical Support Center: Enhancing Bromocyclen Synthesis and Purification Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Bromocyclen synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process.[1] The first step involves a Diels-Alder reaction between hexachlorocyclopentadiene and a suitable dienophile, such as allyl bromide, to form the hexachlorinated norbornene intermediate, chlordene.[1] This is followed by a selective allylic bromination of the intermediate using a reagent like N-bromosuccinimide (NBS) to introduce the bromomethyl group, yielding this compound.[1]
Q2: What type of Diels-Alder reaction is involved in the first step?
A2: The reaction is an inverse-electron-demand Diels-Alder reaction.[1] This is because the diene, hexachlorocyclopentadiene, is electron-poor due to the presence of multiple chlorine atoms, and it reacts with an electron-rich dienophile.
Q3: What is the preferred method for the selective bromination in the second step?
A3: Allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is the common and effective method for selectively introducing a bromine atom at the allylic position of the norbornene intermediate.[1] This method is favored as it minimizes unwanted side reactions, such as addition to the double bond within the bicyclic system.
Q4: How can the purity of the synthesized this compound be determined?
A4: The purity of this compound can be assessed using various analytical techniques. Gas Chromatography (GC), often coupled with an Electron Capture Detector (ECD) for high sensitivity, is a common method. High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed. For identifying specific impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.
Q5: What are the common impurities that can be expected in crude this compound?
A5: Impurities in crude this compound may include unreacted starting materials (hexachlorocyclopentadiene, allyl bromide, or the chlordene intermediate), byproducts from side reactions such as over-brominated compounds (di- or tri-brominated species), or isomers formed during the reaction. Residual solvents from the synthesis and purification steps can also be present.
Troubleshooting Guides
Part 1: Diels-Alder Reaction of Hexachlorocyclopentadiene
Issue 1.1: Low or No Yield of the Diels-Alder Adduct
| Potential Cause | Troubleshooting Solution |
| Impure Reactants | Ensure high purity of both hexachlorocyclopentadiene and the dienophile. Hexachlorocyclopentadiene can be purified by distillation if necessary. |
| Incorrect Reaction Temperature | The Diels-Alder reaction with hexachlorocyclopentadiene is exothermic. Maintain strict temperature control, typically below 40°C, by using a water bath for cooling. For less reactive dienophiles, gentle heating might be required, but this should be monitored carefully to prevent polymerization. |
| Suboptimal Solvent | While the reaction can often be performed neat, using a non-polar solvent like xylene or toluene can aid in temperature control and ensure the reaction mixture remains homogeneous. |
| Incorrect Stoichiometry | A 1:1 molar ratio is theoretically required. However, using a slight excess (e.g., 1.1 equivalents) of the more volatile reactant can help drive the reaction to completion. |
Issue 1.2: Formation of a Polymeric Tar-like Substance
| Potential Cause | Troubleshooting Solution |
| High Reaction Temperature | Excessive heat can lead to the polymerization of the diene or dienophile. Implement efficient cooling to maintain the reaction temperature within the optimal range. |
| Presence of Catalytic Impurities | Acidic or basic impurities can catalyze polymerization. Ensure all glassware is thoroughly cleaned and dried, and that the reactants and solvents are free from such contaminants. |
Part 2: Allylic Bromination of the Intermediate
Issue 2.1: Low Yield of this compound and Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Solution |
| Inefficient Radical Initiation | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct catalytic amount (e.g., 0.02 equivalents). The reaction may also be initiated or accelerated by irradiation with a UV lamp. |
| Insufficient NBS | Use a slight molar excess of N-bromosuccinimide (NBS), for instance, 1.1 equivalents, to ensure the complete bromination of the allylic position. |
| Low Reaction Temperature | This reaction typically requires heating to reflux in a suitable solvent, such as cyclohexane, to proceed at an adequate rate. |
Issue 2.2: Formation of Multiple Brominated Products
| Potential Cause | Troubleshooting Solution |
| Reaction with the Double Bond | High concentrations of molecular bromine (Br₂) can lead to electrophilic addition across the double bond. Using NBS is intended to maintain a low, steady concentration of bromine radicals, which favors allylic substitution. Avoid conditions that could generate high local concentrations of Br₂. |
| Over-bromination | Using a large excess of NBS or allowing the reaction to proceed for an extended period can result in the formation of di- or tri-brominated byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and stop the reaction once the starting material is consumed. |
Part 3: Purification of this compound
Issue 3.1: Difficulty in Purifying Crude this compound by Recrystallization
| Potential Cause | Troubleshooting Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Common solvent systems to try include hexanes, ethyl acetate, or a mixture of hexanes and ethyl acetate. Experiment with different solvents and solvent mixtures to find the optimal one. |
| "Oiling Out" of the Product | If the product separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of the solute, or the solution being too concentrated. Try using a lower-boiling point solvent or a more dilute solution. |
| Presence of Insoluble Impurities | If insoluble impurities are present, perform a hot filtration step to remove them before allowing the solution to cool and crystallize. |
| Precipitation Instead of Crystallization | Rapid cooling can lead to the precipitation of an impure solid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. |
Data Presentation
Table 1: Representative Reaction Conditions and Expected Outcomes for this compound Synthesis
| Step | Parameter | Value | Expected Yield | Expected Purity (Crude) |
| Diels-Alder Reaction | Reactant Ratio (Diene:Dienophile) | 1 : 1.1 | 75-85% | 80-90% |
| Temperature | < 40°C | |||
| Reaction Time | 2-4 hours | |||
| Allylic Bromination | Reactant Ratio (Intermediate:NBS) | 1 : 1.1 | 60-70% | 70-80% |
| Radical Initiator (AIBN) | 0.02 eq. | |||
| Solvent | Cyclohexane | |||
| Temperature | Reflux | |||
| Reaction Time | 2-6 hours |
Note: These values are representative and can vary based on the specific experimental setup and scale.
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Solvent System | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Hexanes/Ethyl Acetate | >95% | Simple, cost-effective, good for removing less soluble impurities. | Can have lower recovery yields, may not remove impurities with similar solubility. |
| Column Chromatography | Silica Gel with Hexanes/Ethyl Acetate Gradient | >98% | High resolution, effective for separating closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Table 3: Analytical Method Parameters for Purity Analysis
| Analytical Method | Column | Mobile Phase/Carrier Gas | Detection | Limit of Detection (LOD) |
| GC-ECD | Chiral Capillary Column (e.g., CP-Chirasil-Dex CB) | Helium | Electron Capture Detector (ECD) | 0.2 ng/L (for each enantiomer) |
| HPLC-UV | C18 Reversed-Phase | Acetonitrile/Water (e.g., 70:30 v/v) | UV Detector | ~5 ng/mL |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Diels-Alder Reaction of Hexachlorocyclopentadiene with Allyl Bromide
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Charge the flask with hexachlorocyclopentadiene (1.0 equivalent).
-
Slowly add allyl bromide (1.1 equivalents) dropwise from the dropping funnel to the stirred hexachlorocyclopentadiene at room temperature.
-
The reaction is exothermic. Control the temperature by immersing the flask in a water bath to maintain the temperature below 40°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the crude Diels-Alder adduct can be purified by vacuum distillation or used directly in the next step after the removal of any unreacted starting materials under reduced pressure.
Step 2: Allylic Bromination of the Diels-Alder Adduct
-
In a fume hood, dissolve the crude Diels-Alder adduct (1.0 equivalent) in a suitable solvent (e.g., cyclohexane).
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Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 equivalents) to the solution.
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Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a UV lamp if necessary.
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Monitor the reaction by GC or TLC. The disappearance of the starting material and the appearance of the this compound product will be observed.
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Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification of Crude this compound by Recrystallization
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Dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., a mixture of hexanes and ethyl acetate).
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If any insoluble material is present, perform a hot filtration to remove it.
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Allow the solution to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the two-step synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Dealing with matrix effects in the analysis of Bromocyclen in environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of Bromocyclen in environmental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem/Observation | Potential Cause | Recommended Solution |
| Poor recovery of this compound | Inefficient extraction: The chosen solvent or extraction technique may not be optimal for the sample matrix. | Optimize extraction: Test different solvents or solvent mixtures (e.g., hexane, ethyl acetate). For soil samples, consider ultrasonic-assisted extraction. Ensure pH is optimized for this compound's properties. |
| Analyte loss during cleanup: The cleanup step may be removing this compound along with interferences. | Evaluate cleanup step: Test different SPE cartridges or sorbents. Ensure the elution solvent is strong enough to recover this compound but selective enough to leave interferences behind. | |
| High variability in results | Inconsistent sample homogeneity: Environmental samples, especially soil and sediment, can be heterogeneous. | Improve homogenization: Ensure soil and sediment samples are thoroughly dried, sieved, and mixed before taking a subsample for extraction.[1][2] |
| Matrix effects: Ion suppression or enhancement is occurring, leading to inconsistent quantification.[3][4][5] | Implement matrix effect mitigation strategies: See the detailed protocols and FAQs below. Key strategies include matrix-matched calibration and standard addition. | |
| Peak tailing or splitting in chromatogram | Active sites in the GC system: Non-volatile matrix components can accumulate in the GC inlet, leading to poor chromatography. | GC inlet maintenance: Regularly replace the liner and septum. Use a liner with glass wool to trap non-volatile matrix components. |
| Co-eluting interferences: A matrix component may be eluting at the same time as this compound. | Optimize chromatography: Adjust the temperature program of the GC to improve separation between this compound and any interfering peaks. | |
| Signal enhancement or suppression | Matrix effects: Co-extracted compounds from the sample matrix are affecting the ionization or detection of this compound. | Evaluate and compensate for matrix effects: Use the post-extraction spike method to quantify the extent of the matrix effect. Employ matrix-matched calibration for quantification. |
Frequently Asked Questions (FAQs)
Matrix Effect Evaluation
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) due to the presence of co-extracted components from the sample matrix. In the context of this compound analysis, particularly with GC-ECD or LC-MS, these co-eluting compounds can interfere with the detection process, leading to inaccurate quantification—either an overestimation or underestimation of the true concentration.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is to compare the response of a standard prepared in a pure solvent to the response of a standard spiked into a blank sample extract (a sample that does not contain this compound but has been through the entire sample preparation process). A significant difference in the signal indicates the presence of matrix effects. This is often quantified as the Matrix Effect Factor (MEF).
Q3: How is the Matrix Effect Factor (MEF) calculated?
A3: The MEF is calculated using the following formula:
MEF (%) = (Peak area of analyte in matrix / Peak area of analyte in solvent) x 100
-
An MEF > 100% indicates signal enhancement.
-
An MEF < 100% indicates signal suppression.
Mitigation Strategies
Q4: What is the best way to compensate for matrix effects when a stable isotope-labeled internal standard for this compound is not available?
Q5: Can sample dilution help in reducing matrix effects?
A5: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components. However, it's important to ensure that after dilution, the concentration of this compound is still above the limit of quantification (LOQ) of your analytical method.
Q6: What is the standard addition method and when should I use it?
A6: The standard addition method involves adding known amounts of the analyte to aliquots of the sample and measuring the response. This creates a calibration curve within the sample itself, effectively compensating for matrix effects. This method is particularly useful when it is difficult to obtain a representative blank matrix for preparing matrix-matched standards.
Experimental Protocols
Protocol 1: General Soil Sample Preparation for this compound Analysis
This protocol describes a general procedure for the extraction of this compound from soil samples.
-
Sample Homogenization:
-
Air-dry the soil sample to a constant weight.
-
Remove any large debris (stones, leaves, etc.).
-
Grind the soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 mixture of hexane and acetone.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of the solvent mixture.
-
Combine the supernatants.
-
-
Cleanup (if necessary):
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Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) to remove polar interferences.
-
Elute the this compound with a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
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Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol outlines the preparation of matrix-matched standards for the quantification of this compound.
-
Preparation of Blank Matrix Extract:
-
Select a soil or water sample that is known to be free of this compound.
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Process this blank sample using the exact same sample preparation protocol (extraction and cleanup) as your unknown samples.
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The resulting extract is your blank matrix extract.
-
-
Preparation of Calibration Standards:
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Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).
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Create a series of working standard solutions by diluting the stock solution.
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For each calibration level, add a small, known volume of the working standard solution to a vial and evaporate the solvent.
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Add a known volume of the blank matrix extract to each vial to reconstitute the standard.
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This will give you a set of calibration standards where the matrix composition is the same as in your prepared samples.
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Workflow for Addressing Matrix Effects
The following diagram illustrates a decision-making workflow for identifying and mitigating matrix effects in your analysis.
Caption: Decision workflow for addressing matrix effects.
References
- 1. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 2. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 3. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Separation of Bromocyclen Isomers
Welcome to the technical support center for the gas chromatography (GC) separation of Bromocyclen isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the GC separation of this compound isomers.
| Problem | Potential Causes | Solutions |
| Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase. | This compound is a chiral molecule, and its enantiomers require a chiral stationary phase (CSP) for separation. Cyclodextrin-based columns, such as CP-Chirasil-Dex CB, are highly recommended.[1] |
| Suboptimal temperature program. | A slow temperature ramp rate is often critical for resolving enantiomers.[1] Try decreasing the ramp rate to enhance separation. | |
| Carrier gas flow rate is not optimal. | Adjust the linear velocity of the carrier gas (e.g., helium or hydrogen). Higher linear velocities can sometimes improve resolution.[1] | |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and ensure the column is properly conditioned.[1] |
| Column contamination. | Bake out the column according to the manufacturer's instructions. | |
| Sample overload. | Reduce the amount of sample injected or dilute the sample.[1] | |
| Peak Splitting or Broadening | Improper column installation. | Ensure the column is cut cleanly and installed correctly in both the injector and detector. |
| Incompatible solvent. | Use a solvent that is compatible with the stationary phase. | |
| High initial oven temperature. | Lower the initial oven temperature to ensure proper focusing of the analytes at the head of the column. | |
| Inconsistent Retention Times | Leaks in the system. | Perform a leak check of the entire GC system. |
| Fluctuations in carrier gas flow or oven temperature. | Ensure the gas supply and oven temperature control are stable. | |
| Column aging. | With time, column performance can degrade. Consider replacing the column. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers by GC?
A1: this compound exists as non-superimposable mirror images called enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional GC impossible. Therefore, a chiral stationary phase (CSP) is necessary to create a chiral environment within the GC column, which allows for differential interaction with the enantiomers, enabling their separation.
Q2: Which type of GC column is recommended for resolving this compound enantiomers?
A2: For the enantioselective analysis of this compound, cyclodextrin-based chiral stationary phases are highly recommended. A specific column that has been successfully used is the CP-Chirasil-Dex CB. These columns create the necessary chiral environment for the differential interaction and separation of the this compound enantiomers.
Q3: What are the key GC parameters to optimize for successful enantiomeric resolution of this compound?
A3: The most critical parameters to optimize are:
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Temperature Program: A slow temperature ramp rate (e.g., 1-2 °C/min) is often crucial for achieving good resolution. A multi-step temperature program may be necessary for baseline separation.
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Carrier Gas Flow Rate: The linear velocity of the carrier gas can significantly impact resolution.
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Chiral Stationary Phase: The choice of the CSP is the most critical factor.
-
Injection Technique and Temperature: A proper injection technique and an optimized injector temperature are important for sharp peaks and to prevent sample degradation.
Q4: How does the temperature program, specifically the ramp rate, affect the separation of this compound isomers?
A4: The temperature ramp rate is a critical parameter for optimizing the separation of closely eluting isomers like those of this compound. A slower temperature ramp rate generally improves resolution by allowing more time for the isomers to interact with the stationary phase. Conversely, a faster ramp rate can decrease analysis time but may also decrease resolution.
Quantitative Data Summary
The following table summarizes a successfully implemented temperature program for the GC separation of this compound enantiomers.
| Parameter | Value |
| GC Column | CP-Chirasil-Dex CB |
| Initial Temperature | 50°C |
| Initial Hold Time | 1 minute |
| Ramp 1 | 40°C/minute to 140°C |
| Ramp 2 | 0.2°C/minute to 155°C |
| Carrier Gas | Helium or Hydrogen |
| Detection | ECD or ICP-MS |
Experimental Protocol
This protocol is based on a validated method for the enantioselective determination of this compound enantiomers in spiked fish tissue.
1. Sample Preparation (Solid-Phase Microextraction - SPME)
For complex matrices, a clean-up and enrichment procedure using SPME is recommended to minimize interference and enhance sensitivity. The specific SPME parameters (e.g., fiber type, extraction time, and temperature) should be optimized based on the sample matrix and concentration levels.
2. Gas Chromatography (GC) Method
-
Instrument: A gas chromatograph equipped with a suitable injector and detector (e.g., ECD or ICP-MS).
-
Chiral Column: CP-Chirasil-Dex CB.
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Carrier Gas: Helium or Hydrogen.
-
Injection: A splitless or other appropriate injection mode for trace analysis should be used.
-
Temperature Program:
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp 1: Increase to 140°C at a rate of 40°C/minute.
-
Ramp 2: Increase to 155°C at a rate of 0.2°C/minute.
-
3. Data Analysis
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Identify the peaks corresponding to the two this compound enantiomers based on their retention times.
-
Quantify the concentration of each enantiomer using a calibration curve prepared with enantiomerically pure standards, if available, or a racemic standard.
Visualizations
Caption: Troubleshooting workflow for GC separation of this compound isomers.
References
Technical Support Center: Refinement of Animal Models for Studying Bromocyclen Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying bromocyclen toxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of toxicity?
This compound is a chiral organochlorine insecticide belonging to the cyclodiene group.[1] Its primary mechanism of toxicity involves acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in the nervous system.[1] By binding to a site within the chloride ion channel, this compound blocks the influx of chloride ions, which normally inhibits neuronal activity.[1] This inhibition of an inhibitory signal leads to hyperexcitation of the central nervous system, resulting in symptoms like convulsions and, at high doses, death.[1]
Q2: Why is it important to consider the enantiomers of this compound in toxicity studies?
This compound is a chiral molecule, meaning it exists as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other.[1] It is a well-established principle in toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities, including toxicity. This is because biological targets, such as the GABA-A receptor, are themselves chiral and can interact preferentially with one enantiomer. While there is a strong scientific rationale to expect enantioselective toxicity for this compound, there is a lack of publicly available data quantifying these differences. Studying the individual enantiomers is crucial for an accurate risk assessment and for the potential development of safer, enantiomerically pure formulations.
Q3: What are the typical clinical signs of this compound toxicity in animal models?
Given its mechanism of action on the central nervous system, the primary signs of this compound toxicity are neurological. In cases of accidental poisoning in dogs, convulsions have been reported. For other cyclodiene insecticides like aldrin and dieldrin, observed neurological effects in laboratory animals include hyperexcitability, tremors, and convulsions.
Q4: What are the key considerations when selecting an animal model for this compound toxicity studies?
The choice of animal model depends on the specific research question.
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Rodents (rats, mice): Commonly used for general toxicity testing, including acute, subchronic, and chronic studies. Rats are often the preferred species for regulatory studies. They are also suitable for neurotoxicity and developmental neurotoxicity studies.
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Dogs: While not a primary model for routine toxicity testing of pesticides, case reports of accidental poisoning provide valuable clinical data. Their larger size can be advantageous for certain physiological measurements.
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Alternative Models: In line with the principles of the 3Rs (Replacement, Reduction, Refinement), researchers should consider using alternative methods where appropriate. These can include in vitro models using neuronal cell cultures to study mechanisms of neurotoxicity or computational (in silico) models to predict toxicity.
Q5: Are there in vitro alternatives to animal testing for assessing this compound's neurotoxicity?
Yes, several in vitro methods can be used to screen for and investigate the mechanisms of this compound's neurotoxicity, helping to reduce the reliance on animal models.
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Neuronal Cell Cultures: Primary neurons or human-induced pluripotent stem cell (hiPSC)-derived neuronal models can be used to study the effects of this compound on neuronal viability, synapse formation, and electrical activity.
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Receptor Binding Assays: These assays can quantify the binding affinity of this compound and its enantiomers to the GABA-A receptor, providing insights into enantioselective interactions.
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Electrophysiology (e.g., Patch-Clamp): This technique can directly measure the effects of this compound on the function of the GABA-A receptor ion channel in isolated neurons.
Troubleshooting Guides
Problem 1: High variability in neurobehavioral assessments.
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Possible Cause: Inconsistent handling and environmental conditions.
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Solution: Ensure all animals are handled consistently by the same personnel. Maintain standardized housing conditions, including temperature (around 22 ± 3°C), humidity (50 ± 20%), and a 12-hour light/dark cycle.
-
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Possible Cause: Subjectivity in observational scoring.
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Solution: Use a well-defined and validated scoring system for seizures and other behavioral changes, such as a modified Racine scale. Whenever possible, have two independent observers score the animals, and ensure they are blinded to the treatment groups.
-
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Possible Cause: Litter effects in developmental neurotoxicity studies.
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Solution: In developmental studies, the litter should be considered the statistical unit to avoid confounding effects of shared maternal and early life environment.
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Problem 2: Difficulty in separating and quantifying this compound enantiomers.
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Possible Cause: Inappropriate chromatography column or conditions.
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Solution: Chiral gas chromatography (GC) with a cyclodextrin-based chiral stationary phase is a common method for separating pesticide enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase can also be effective. Method development may be required to optimize the separation, including adjusting the temperature program (for GC) or the mobile phase composition (for HPLC).
-
-
Possible Cause: Low concentrations in biological matrices.
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Solution: Employ a sample preparation technique such as solid-phase microextraction (SPME) to concentrate the analytes and remove interfering substances from the matrix.
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Problem 3: Unexpected mortality or severe toxicity at low doses.
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Possible Cause: Enantioselective toxicity.
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Solution: If using a racemic mixture, one enantiomer may be significantly more toxic than the other. It is crucial to analyze the enantiomeric composition of your test substance. If possible, conduct pilot studies with the separated enantiomers to determine their individual toxicities.
-
-
Possible Cause: Vehicle effects or improper administration.
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Solution: Ensure the vehicle used to dissolve this compound is non-toxic and administered at a consistent volume. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Always include a vehicle control group in your study design.
-
Quantitative Data
Table 1: Acute Oral Toxicity of Racemic this compound
| Compound | Test Organism | Route of Administration | LD50 | Reference |
| Racemic this compound | Rat | Oral | 12500 mg/kg |
Table 2: Chronic Oral Toxicity of Aldrin (a related cyclodiene insecticide)
| Species | Exposure Scenario | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effect | Reference |
| Dog | Up to 25 months (capsule) | 0.2 | 0.5 | Body weight loss | |
| Dog | Up to 25 months (capsule) | 0.5 | 1 | Reduced bone marrow cellularity | |
| Osborne-Mendel rat | 2 years (in food) | Not Determined | 0.037 | Increased liver weight; liver histopathology | |
| B6C3F1 mouse | 80 weeks (in food) | Not Determined | 0.5 | Hyperexcitability |
Detailed Experimental Protocols
Protocol 1: Subchronic 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
This protocol provides a general framework. Specific details should be optimized for the study of this compound.
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Test Animals:
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Species and Strain: Wistar or Sprague-Dawley rats are commonly used.
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Age: Young, healthy animals, shortly after weaning and acclimatization (dosing should generally begin no later than 8-9 weeks of age).
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Sex: Equal numbers of males and females (females should be nulliparous and non-pregnant).
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Numbers: At least 10 males and 10 females per dose group.
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Housing and Husbandry:
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House animals in appropriate caging with controlled environmental conditions (22 ± 3°C, 50 ± 20% humidity, 12-hour light/dark cycle).
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Provide standard rodent diet and water ad libitum.
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Dose Groups:
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At least three dose levels of this compound plus a concurrent control group.
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The highest dose should induce toxic effects but not significant mortality.
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The lowest dose should not induce any observable toxic effects (to determine the No-Observed-Adverse-Effect Level, NOAEL).
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The intermediate dose should elicit minimal toxic effects.
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A vehicle control group should be included if a vehicle is used to administer the test substance.
-
-
Administration of Test Substance:
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The oral route is preferred. Administration can be via gavage, in the diet, or in the drinking water.
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Dosing should occur daily for 90 days.
-
-
Observations:
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Clinical Observations: Conduct daily checks for signs of toxicity and mortality. Perform a more detailed clinical examination weekly.
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Body Weight and Food/Water Consumption: Record weekly.
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Ophthalmology: Examine eyes before the start of the study and at termination.
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Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of key parameters.
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Pathology: Conduct a full necropsy on all animals at the end of the study. Preserve organs for histopathological examination.
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Protocol 2: Seizure Susceptibility Testing with Pentylenetetrazole (PTZ)
This protocol can be used to assess the pro-convulsant effects of this compound.
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Test Animals:
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Species and Strain: Mice (e.g., CF-1) or rats (e.g., Sprague-Dawley).
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Sex: Typically male mice are used.
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Numbers: At least 8-10 animals per group.
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Dose Groups:
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A vehicle control group.
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A positive control group (e.g., a known pro-convulsant).
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At least three dose levels of this compound.
-
-
Procedure:
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Administer the vehicle or this compound at the desired dose.
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At the time of expected peak effect of this compound, administer a sub-convulsive dose of pentylenetetrazole (PTZ) subcutaneously. The dose of PTZ needs to be predetermined in your specific strain of animal (e.g., 45 mg/kg for C57BL/6 mice).
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Immediately place each animal in an individual observation chamber.
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Observe the animals for at least 30 minutes for the onset and severity of seizures.
-
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Scoring:
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Score the seizure severity using a standardized scale (e.g., a modified Racine scale):
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Stage 0: No response.
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Stage 1: Facial movements, ear and whisker twitching.
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Stage 2: Myoclonic jerks of the head and neck.
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Stage 3: Clonic convulsions of the forelimbs.
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Stage 4: Clonic convulsions of all four limbs with rearing.
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Stage 5: Generalized tonic-clonic seizures with loss of posture.
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Record the latency to the first seizure and the duration of seizures.
-
Visualizations
References
Technical Support Center: Troubleshooting Variability in Bromocyclen Bioassay Results
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bromocyclen in their bioassays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability and reproducibility of your experimental data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chlorinated cyclodiene insecticide.[1] Its primary mechanism of action is the non-competitive antagonism of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[1] this compound binds to a site within the chloride ion channel of the receptor, physically blocking the influx of chloride ions.[1] This disruption of inhibitory GABAergic neurotransmission leads to hyperexcitability of the central nervous system.[2]
Q2: We are observing high variability in our this compound bioassay results. What are the most common sources of this variability?
A2: High variability in bioassays can stem from several factors, broadly categorized as biological, methodological, and environmental. Common sources include:
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Cell-based factors: Cell line misidentification, contamination (especially mycoplasma), high cell passage number leading to phenotypic drift, and inconsistent cell seeding density.[3]
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Reagent and compound handling: Inconsistent solvent (e.g., DMSO) concentrations, improper storage and handling of this compound, and lot-to-lot variability in serum and other reagents.
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Assay execution: Pipetting errors, temperature fluctuations during incubation, and "edge effects" in multi-well plates.
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Data analysis: Inappropriate statistical models and subjective outlier removal.
Q3: What is the optimal concentration of DMSO to use for dissolving this compound, and what are the potential effects on our assay?
A3: It is recommended to keep the final concentration of DMSO in cell culture medium as low as possible, typically at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity. However, some cell lines can tolerate up to 0.5% without severe effects. High concentrations of DMSO can damage cell membranes, induce oxidative stress, and even directly inhibit GABA-induced currents, confounding your results. It is crucial to perform a vehicle control with the same final DMSO concentration used in your experimental wells.
Q4: Can the passage number of our cell line affect the results of our this compound bioassay?
A4: Yes, the passage number can significantly impact experimental outcomes. Cell lines at high passage numbers can exhibit alterations in morphology, growth rates, protein expression (including GABA-A receptors), and response to stimuli. It is advisable to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
Q5: We are seeing a low signal-to-noise ratio in our fluorescence-based assay for GABA-A receptor activity. How can we improve this?
A5: A low signal-to-noise ratio can be addressed by:
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Optimizing reagent concentrations: Titrate the concentrations of your fluorescent dye and any other critical reagents to find the optimal signal window.
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Reducing background fluorescence: Use black-walled microplates to minimize crosstalk between wells. Check for autofluorescence of your compounds and media components (like phenol red). Using a fluorescent quencher that is cell-impermeable can also help reduce background from extracellular dye.
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Increasing signal intensity: Ensure your plate reader settings (gain, integration time) are optimized. Consider using a more sensitive fluorescent probe if available.
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Washing steps: Implement adequate washing steps to remove excess dye and unbound compound, though this can be challenging in high-density plate formats.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound bioassays.
Problem 1: High Well-to-Well Variability within the Same Plate
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use automated liquid handlers for dispensing if possible. Prepare master mixes of reagents to be added to all wells. |
| Edge Effects | To create a humidity barrier, fill the outermost wells of the plate with sterile water or PBS. Ensure proper sealing of the plate, especially for long incubation times. Consider using only the inner 60 wells of a 96-well plate for data collection. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette or automated cell seeder for consistent dispensing. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator provides uniform temperature distribution. |
Problem 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Maintain a consistent and low passage number for all experiments. Regularly check cell morphology and growth rate. |
| Serum Batch Variability | Test new batches of serum for their effect on cell growth and the assay baseline before use in critical experiments. If possible, purchase a large single lot of serum for a series of experiments. |
| Compound Stability | Aliquot this compound stock solutions and store them properly, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incubation Time | Ensure consistent incubation times across all experiments. |
Problem 3: Unexpected or Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the initial stock concentration and the dilution series calculations. |
| DMSO Effects | Perform a dose-response curve for DMSO alone to determine its cytotoxic threshold in your specific cell line and assay. |
| Cell Health | Monitor cell viability in control wells. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Assay Dynamics | The apparent potency of a non-competitive antagonist can be influenced by the concentration of the agonist (GABA) used. Maintain a consistent GABA concentration across experiments. |
III. Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following tables provide IC50 values for other structurally related cyclodiene and phenylpyrazole insecticides that also act as non-competitive antagonists of the GABA-A receptor. This data is intended to provide a general reference range. It is highly recommended that researchers empirically determine the IC50 of this compound for their specific experimental system.
Table 1: IC50 Values of Cyclodiene and Phenylpyrazole Insecticides in Electrophysiology Assays
| Compound | Receptor/Cell Type | Assay Type | IC50 Value | Reference |
| Fipronil | Cockroach Thoracic Ganglia Neurons | Whole-cell Patch Clamp | 28 nM | |
| Fipronil | Rat Dorsal Root Ganglion Neurons | Whole-cell Patch Clamp | 1.66 µM (closed state) | |
| Fipronil | Rat α1β2γ2L GABA-A Receptor | Electrophysiology | ~µM range | |
| Dieldrin | Cockroach Thoracic Ganglia Neurons | Whole-cell Patch Clamp | 16 nM (inhibition) | |
| Dieldrin | Cultured Cerebellar Granule Cells | 36Cl- Influx | 0.2 µM | |
| Dieldrin | HEK cells (α1β2γ2s) | Electrophysiology | 2.1 µM | |
| α-Endosulfan | Cultured Cerebellar Granule Cells | 36Cl- Influx | 0.4 µM | |
| α-Endosulfan | Human β3 Homooligomeric Receptor | [3H]EBOB Binding | 0.5 nM |
Table 2: IC50 Values of GABA-A Receptor Ligands in Radioligand Binding Assays
| Compound | Receptor/Cell Type | Radioligand | IC50 Value | Reference |
| α-Endosulfan | Human β3 Homooligomeric Receptor | [3H]EBOB | 0.5 nM | |
| Lindane | Human β3 Homooligomeric Receptor | [3H]EBOB | 2.4 nM | |
| Fipronil | Human β3 Homooligomeric Receptor | [3H]EBOB | 1.1 nM | |
| Picrotoxinin | Honeybee Antennal Lobe Neurons | Electrophysiology | 27.1 µM | |
| Songorine | Rat Brain Membranes | [3H]Muscimol | 7.06 µM |
IV. Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Non-Competitive Antagonists
This protocol is adapted for determining the binding affinity of a test compound like this compound by its ability to displace a known radioligand (e.g., [3H]-EBOB) from the non-competitive antagonist binding site on the GABA-A receptor.
Materials:
-
Cell membranes prepared from cells expressing GABA-A receptors (e.g., HEK293 cells stably expressing the receptor).
-
Radioligand: [3H]-EBOB (ethynylbicycloorthobenzoate).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Unlabeled Ligand for Non-specific Binding: e.g., 10 µM Picrotoxin.
-
Test Compound: this compound, serially diluted.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-EBOB (at a concentration near its Kd, e.g., 1-2 nM), and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]-EBOB, and a high concentration of an unlabeled ligand (e.g., 10 µM picrotoxin).
-
Competition: Cell membranes, [3H]-EBOB, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Whole-Cell Electrophysiology for Functional Characterization
This protocol outlines the general procedure for assessing the functional effect of this compound on GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Cells expressing GABA-A receptors (e.g., HEK293 cells or primary neurons) plated on coverslips.
-
External Solution (in mM): e.g., 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 5.6 Glucose, 10 HEPES, pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2.
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.
-
Patching: Approach a cell with a glass micropipette filled with internal solution and form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50) to establish a baseline response.
-
This compound Application: Co-apply this compound at various concentrations with the same concentration of GABA.
-
Washout: Wash out this compound to ensure the GABA-evoked current returns to the baseline level.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
V. Visualizations
Caption: Signaling pathway of the GABA-A receptor and its inhibition by this compound.
Caption: A logical workflow for troubleshooting variability in this compound bioassays.
References
- 1. The organochlorine pesticides gamma-hexachlorocyclohexane (lindane), alpha-endosulfan and dieldrin differentially interact with GABA(A) and glycine-gated chloride channels in primary cultures of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
Best practices for handling and disposal of Bromocyclen waste
This guide provides comprehensive best practices for the safe handling and disposal of Bromocyclen waste, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary hazards?
This compound is an organochlorine insecticide.[1] Its primary hazards are related to its potential for environmental persistence and neurotoxicity, characteristic of many organochlorine pesticides.[2][3] Although it has low acute oral toxicity, care should be taken to avoid exposure.[2][4]
What are the symptoms of this compound exposure?
As an organochlorine insecticide, exposure to this compound may cause symptoms such as apprehension, excitability, dizziness, headache, disorientation, weakness, a tingling or pricking sensation on the skin, and muscle twitching. Ingesting it may lead to nausea and vomiting. Severe exposure could result in loss of coordination and convulsions.
What should I do in case of accidental exposure to this compound?
-
Skin Contact: Promptly wash the contaminated skin with soap and water. If irritation persists, seek medical attention. Remove any contaminated clothing.
-
Eye Contact: Hold the eyelid open and gently wash the eye with clean running water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by medical personnel.
What personal protective equipment (PPE) should I wear when handling this compound waste?
It is mandatory to use appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Body Covering: A lab coat or a chemical-resistant apron.
-
Footwear: Closed-toe shoes.
How should I handle a small spill of this compound?
For small spills, alert others in the area, put on your PPE, and then:
-
Contain the spill by covering it with an absorbent material like sand or vermiculite, starting from the outside and working inwards.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials (including PPE) as hazardous waste.
How should I dispose of empty this compound containers?
Empty containers must be decontaminated before disposal as regular laboratory waste. A triple-rinse procedure with a suitable organic solvent (e.g., ethanol or acetone) is recommended. The rinsate should be collected and disposed of as hazardous chemical waste.
What is the recommended method for disposing of this compound waste?
The recommended procedure for the disposal of this compound waste is chemical degradation through alkaline hydrolysis. This process breaks down the harmful organochlorine compound into less hazardous substances. The resulting solution must still be disposed of as hazardous waste through a licensed environmental waste management company.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 393.75 g/mol |
| Melting Point | 77.0 °C |
| Boiling Point | 372.8 °C (Predicted) |
| Vapor Pressure | 2 x 10⁻⁵ mmHg at 25°C |
| Oral LD50 (Rat) | 12,500 mg/kg |
Note on Occupational Exposure Limits (OELs): Specific OELs such as OSHA PELs, NIOSH RELs, or ACGIH TLVs for this compound have not been established, largely because it is an obsolete insecticide. Therefore, it is crucial to handle this compound with care, utilizing appropriate engineering controls (like fume hoods) and personal protective equipment to minimize any potential exposure.
Experimental Protocols
Alkaline Hydrolysis for this compound Waste Degradation
This protocol details the chemical degradation of this compound waste. This procedure should be performed in a chemical fume hood.
Materials:
-
Waste this compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate glassware
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare the Alkaline Hydrolysis Solution: Prepare a 10% (w/v) solution of sodium hydroxide in a 9:1 mixture of ethanol and water. For example, to make 100 mL of the solution, dissolve 10 g of NaOH in 90 mL of ethanol and 10 mL of water. Caution: The dissolution of NaOH is an exothermic reaction.
-
Dissolve this compound Waste: Dissolve the waste this compound in ethanol. It is recommended to use a concentration of no more than 5% (w/v) to ensure complete dissolution and reaction.
-
Initiate the Reaction: With constant stirring, slowly add the ethanolic solution of this compound to the alkaline hydrolysis solution. The reaction is typically carried out at room temperature.
-
Monitor the Reaction: Allow the reaction to proceed for a minimum of 24 hours with continuous stirring. The progress of the dehalogenation can be monitored using analytical techniques such as gas chromatography (GC) if available.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding 1 M hydrochloric acid (HCl). Monitor the pH using a pH meter or pH paper.
-
Final Disposal: The neutralized solution, containing less hazardous degradation products, must be collected in a labeled hazardous waste container and disposed of through a licensed environmental waste management company. Do not pour the solution down the drain.
Visualizations
References
Technical Support Center: Optimization of SPME Parameters for Bromocyclen Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) parameters for the extraction of Bromocyclen. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended SPME fiber for this compound extraction?
A1: A Polyacrylate (PA) coated fiber, typically with a thickness of 85 µm, is a suitable choice for the extraction of the polar semi-volatile compound this compound.[1] However, other coatings like Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB) could also be evaluated depending on the sample matrix and specific analytical requirements.[1]
Q2: What is the preferred extraction mode for this compound?
A2: Direct immersion (DI) of the SPME fiber into the sample is generally recommended for semi-volatile compounds like this compound to enhance extraction efficiency.[1] For complex matrices, headspace (HS) SPME may be tested to minimize matrix effects.[1]
Q3: How can I improve the extraction efficiency of this compound from aqueous samples?
A3: For aqueous samples, adding sodium chloride (NaCl) to the sample matrix can increase the ionic strength. This "salting-out" effect can enhance the extraction of organic compounds like this compound by decreasing its solubility in the sample and promoting its partitioning onto the SPME fiber.[1]
Q4: What are the typical Gas Chromatography (GC) conditions for this compound analysis after SPME?
A4: After extraction, the SPME fiber is thermally desorbed in the GC injector. Typical injector temperatures range from 250-280°C. A common column temperature program starts at 50°C (held for 1 minute), ramps to 140°C at 40°C/min, and then ramps to 155°C at a slower rate of 0.2°C/min. Helium or Nitrogen is typically used as the carrier gas.
Q5: Which detector is best for this compound analysis?
A5: An Electron Capture Detector (ECD) is highly sensitive for halogenated compounds like this compound and provides excellent sensitivity, with detection limits as low as 0.2 ng/L. For superior selectivity, especially in complex matrices, an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detector monitoring for bromine can be used, although it may have higher detection limits (e.g., 36 ng/L).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the SPME extraction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | Incomplete desorption from the SPME fiber. | Optimize the desorption temperature and time in the GC injector. A typical temperature is 250-280°C. Ensure the fiber is fully exposed within the heated zone of the injector. |
| Inefficient extraction from the sample. | - Increase the extraction time to move closer to equilibrium.- Optimize the extraction temperature; higher temperatures generally increase extraction until equilibrium is reached.- Ensure continuous and vigorous agitation of the sample during extraction to reduce the boundary layer effect.- For aqueous samples, add salt (e.g., NaCl) to increase the ionic strength. | |
| Analyte degradation. | This compound may be susceptible to degradation at high temperatures. Evaluate the effect of injector temperature. While a high temperature is needed for desorption, excessively high temperatures could cause degradation. | |
| Poor Reproducibility (High %RSD) | Inconsistent extraction time or temperature. | Use an automated system for precise control of extraction time and temperature. If manual, use a timer and a constant temperature bath. |
| Variable sample agitation. | Use a magnetic stirrer with a constant rotation speed for all samples and standards. | |
| Fiber damage or contamination. | Visually inspect the fiber for damage or coating stripping. Condition the fiber before the first use and periodically between analyses as recommended by the manufacturer. | |
| Matrix effects. | For complex matrices, consider switching from Direct Immersion to Headspace SPME to reduce the exposure of the fiber to non-volatile matrix components. Alternatively, perform a sample clean-up step prior to SPME. | |
| Peak Tailing or Broadening | Active sites in the GC system. | Use a deactivated liner and ensure the GC column is properly conditioned. |
| Incomplete or slow desorption. | Increase the desorption temperature or time. Ensure the carrier gas flow is optimal. | |
| Interference from Matrix Components | Co-extraction of matrix components. | - Switch to a more selective fiber coating if available.- Optimize the extraction temperature and time to favor the extraction of this compound over interfering compounds.- Employ Headspace SPME to minimize the extraction of non-volatile matrix components.- Implement a sample clean-up procedure (e.g., solvent extraction) before SPME, especially for solid samples like tissue. |
Quantitative Data
The following table summarizes typical performance data for the analysis of this compound using SPME-GC with different detectors.
| Parameter | SPME-GC-ECD | SPME-GC-ICP-MS |
| Analyte | (-)-Bromocyclen Enantiomer | (-)-Bromocyclen Enantiomer |
| Detection Limit | 0.2 ng/L | 36 ng/L (as enantiomer) |
| Linearity Range | Not Specified | Not Specified |
| Precision (RSD%) | Not Specified | Not Specified |
| Selectivity | High | Superior |
Experimental Protocols
SPME of (-)-Bromocyclen from Fish Tissue
This protocol is based on established research for the extraction of this compound from a complex biological matrix.
1. Sample Preparation:
-
For solid samples like fish tissue, a preliminary solvent extraction is necessary.
-
Homogenize the tissue sample.
-
Perform a solvent extraction of the homogenized tissue using a non-polar solvent such as hexane.
2. SPME Procedure (Direct Immersion):
-
Place a defined volume of the sample extract into a sample vial.
-
If the extract is in an aqueous solution, consider adding NaCl to increase the ionic strength.
-
Immerse an 85 µm Polyacrylate (PA) SPME fiber directly into the sample.
-
Expose the fiber to the sample for a predetermined extraction time with constant agitation (e.g., using a magnetic stirrer). The optimization of extraction time is crucial.
-
After extraction, retract the fiber into the needle and withdraw it from the sample vial.
3. GC Analysis:
-
Immediately insert the SPME device into the hot injector of the GC for thermal desorption.
-
Injector Temperature: 250-280°C
-
Column Temperature Program: 50°C (hold for 1 min), then ramp to 140°C at 40°C/min, followed by a ramp to 155°C at 0.2°C/min.
-
Carrier Gas: Helium or Nitrogen
-
Detector: ECD or ICP-MS
Visualizations
References
Technical Support Center: Strategies to Reduce Background Noise in Bromocriptine Binding Assays
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in Bromocriptine binding assays?
A1: High background noise in Bromocriptine binding assays typically originates from non-specific binding (NSB). This occurs when the radiolabeled or fluorescently tagged ligand binds to components other than the target receptor, such as:
-
Filter membranes and assay plates: The ligand may adhere to the surfaces of the experimental apparatus.
-
Non-receptor proteins and lipids: The ligand can bind to other proteins or lipids present in the membrane preparation.[1][2]
-
Off-target receptors: Bromocriptine, a dopamine D2 receptor agonist, may also interact with other dopamine receptor subtypes or even other GPCRs, contributing to the non-specific signal.
Q2: How can I reduce non-specific binding to filter membranes and assay plates?
A2: To minimize binding to labware, consider the following strategies:
-
Pre-treat filters and plates: Soaking filter plates in a solution of a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[2]
-
Use low-protein-binding labware: Whenever possible, opt for plates and tubes specifically designed to minimize protein and small molecule adhesion.[1]
-
Optimize washing steps: Increasing the number of wash cycles and using ice-cold wash buffer can help remove unbound ligand more effectively.[1]
Q3: What role do blocking agents like Bovine Serum Albumin (BSA) play in reducing background noise?
A3: Blocking agents like BSA are crucial for minimizing non-specific binding by saturating potential non-specific binding sites on the assay plate and within the membrane preparation. By occupying these sites, BSA prevents the labeled Bromocriptine from binding non-specifically, thereby improving the signal-to-noise ratio. The optimal concentration of BSA should be determined empirically for each assay.
Q4: Can detergents like Tween-20 help in reducing high background?
A4: Yes, non-ionic detergents such as Tween-20 can be effective in reducing non-specific binding, particularly interactions driven by hydrophobic forces. By including a low concentration of Tween-20 (typically 0.01% to 0.1%) in the wash buffers, you can disrupt weak, non-specific interactions without affecting the specific binding of Bromocriptine to its receptor.
Q5: How does the quality of the membrane preparation affect background noise?
A5: The quality of the membrane preparation is critical. Preparations with a low density of the target receptor or those containing contaminating proteins can lead to high non-specific binding. It is essential to use a validated protocol for membrane preparation to ensure a high concentration of functional receptors.
Troubleshooting Guides
High background noise can manifest differently depending on the assay format. Below are troubleshooting tables for common binding assays used to study Bromocriptine.
Table 1: Troubleshooting High Background in Radioligand Binding Assays
| Observation | Potential Cause | Recommended Solution |
| High counts in non-specific binding (NSB) wells | Radioligand sticking to filters/plates | Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). Use low-protein-binding plates. |
| Insufficient washing | Increase the number of wash cycles from 3 to 5. Ensure rapid filtration and washing with ice-cold buffer. | |
| Suboptimal blocking | Titrate the concentration of BSA in the binding buffer (e.g., 0.1%, 0.5%, 1%). | |
| Poor membrane quality | Re-prepare membranes, ensuring thorough homogenization and washing to remove endogenous ligands. | |
| Signal varies across the plate | Inconsistent washing | Use an automated plate washer for uniform washing. Ensure equal wash volumes and force in all wells. |
| Edge effects | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Table 2: Troubleshooting High Background in Surface Plasmon Resonance (SPR) Assays
| Observation | Potential Cause | Recommended Solution |
| High non-specific binding to the sensor surface | Inadequate surface blocking | Use a blocking agent like BSA or ethanolamine after ligand immobilization. |
| Charge-based non-specific binding | Increase the salt concentration (e.g., NaCl up to 150 mM) in the running buffer to shield electrostatic interactions. | |
| Hydrophobic interactions | Include a non-ionic surfactant like Tween-20 (0.005% - 0.05%) in the running buffer. | |
| Baseline drift | Incomplete regeneration | Optimize the regeneration solution to ensure complete removal of the analyte between cycles. |
| Buffer mismatch | Ensure the analyte buffer is identical to the running buffer. |
Table 3: Troubleshooting in Fluorescence Polarization (FP) Assays
| Observation | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of compounds or buffer | Subtract the background fluorescence from a well containing only buffer and the test compound. |
| Light scattering | Centrifuge the assay plate before reading to pellet any precipitates. | |
| Low polarization window | Fluorescent probe concentration too high | Titrate the fluorescent ligand to the lowest concentration that gives a robust signal. |
| Non-specific binding of the probe | Include BSA (0.01% - 0.1%) in the assay buffer to reduce non-specific interactions. |
Experimental Protocols
Detailed Methodology: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted for a competitive binding assay using [³H]-Spiperone, a common radioligand for the D2 receptor, and can be used to determine the binding affinity of Bromocriptine.
1. Membrane Preparation:
-
Harvest cells expressing the dopamine D2 receptor and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]-Spiperone (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding (NSB): Membranes, [³H]-Spiperone, and a high concentration of a competing unlabeled ligand (e.g., 10 µM Haloperidol).
-
Competition: Membranes, [³H]-Spiperone, and varying concentrations of Bromocriptine.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Bromocriptine to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a Gi/o-coupled GPCR.
Caption: Dopamine D2 receptor signaling cascade.
Troubleshooting Workflow for High Background Noise
This flowchart provides a step-by-step guide to diagnosing and resolving high background noise in binding assays.
Caption: Troubleshooting decision tree for high background.
References
Validation & Comparative
Potency of Bromocyclen Enantiomers on GABA Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromocyclen and GABA Receptors
This compound is a polychlorocycloalkane insecticide that exerts its neurotoxic effects by modulating the function of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] Specifically, these types of insecticides act as non-competitive antagonists at the picrotoxinin binding site on the GABA-A receptor-chloride channel complex.[1][3][4] This action inhibits the influx of chloride ions that normally occurs upon GABA binding, leading to hyperexcitability of the nervous system.
The GABA-A receptor is a pentameric ligand-gated ion channel, and its subunit composition can vary, which influences its pharmacological properties. The interaction of insecticides with these receptors can be highly specific, with different isomers of the same compound exhibiting significantly different potencies.
Stereoselectivity of Related Cyclodiene Insecticides
While specific data for this compound enantiomers are unavailable, studies on other cyclodiene insecticides demonstrate clear stereoselectivity in their interaction with GABA receptors. For instance, the isomers of endosulfan and the relationship between dieldrin and aldrin show that small stereochemical differences can lead to significant variations in insecticidal activity and potency at the GABA receptor.
| Compound Isomer | Potency Comparison | Reference |
| Endosulfan I | More potent inhibitor of GABA-induced 36Cl- influx | |
| Endosulfan II | Less potent inhibitor of GABA-induced 36Cl- influx | |
| Dieldrin (epoxide of aldrin) | More potent inhibitor of GABA-induced 36Cl- influx | |
| Aldrin | Less potent inhibitor of GABA-induced 36Cl- influx | |
| Endrin | More potent inhibitor of GABA-induced 36Cl- influx | |
| Isodrin | Less toxic isomer of endrin | Inferred |
This table illustrates the principle of stereoselectivity in cyclodiene insecticides, suggesting that the enantiomers of this compound would likely exhibit differential potency.
Based on these findings, it is highly probable that the enantiomers of this compound also exhibit differential potency at the GABA-A receptor. The spatial arrangement of the atoms in each enantiomer would likely lead to different binding affinities and inhibitory effects at the picrotoxinin site.
Experimental Protocols
To determine the specific potency of each this compound enantiomer, the following experimental protocols are representative of the methods used to study GABA receptor modulators.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor binding site.
Objective: To determine the binding affinity (Ki) of each this compound enantiomer to the picrotoxinin site on the GABA-A receptor.
Materials:
-
Rat brain membranes (or cells expressing specific GABA-A receptor subtypes)
-
[35S]TBPS (a radioligand that binds to the picrotoxinin site)
-
This compound enantiomers (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Scintillation fluid and a scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare a suspension of rat brain membranes.
-
Incubation: In test tubes, combine the membrane preparation, [35S]TBPS at a fixed concentration, and varying concentrations of the this compound enantiomer being tested. Include control tubes with no competitor and tubes for non-specific binding (containing a high concentration of a known picrotoxinin site ligand, like unlabeled TBPS or picrotoxinin).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the this compound enantiomer that inhibits 50% of the specific binding of [35S]TBPS (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This technique directly measures the effect of a compound on the function of the ion channel.
Objective: To determine the functional inhibitory potency (IC50) of each this compound enantiomer on GABA-A receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., saline solution)
-
GABA solution
-
This compound enantiomer solutions
Procedure:
-
Oocyte Preparation and Injection: Inject Xenopus oocytes with the cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., the EC20) to elicit an inward chloride current.
-
Compound Application: Co-apply the GABA solution with varying concentrations of the this compound enantiomer.
-
Measurement: Record the peak amplitude of the GABA-induced current in the presence of each concentration of the enantiomer.
-
Data Analysis: Plot the percentage of inhibition of the GABA-induced current against the concentration of the this compound enantiomer. Fit the data to a concentration-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GABA-A receptor signaling and inhibition by this compound.
Caption: Workflow for comparing this compound enantiomer potency.
Conclusion
While direct experimental data comparing the potency of this compound enantiomers on GABA receptors is currently lacking, the established stereoselectivity of related cyclodiene insecticides strongly suggests that the enantiomers of this compound will exhibit different potencies. The provided experimental protocols offer a robust framework for elucidating these differences. Further research is necessary to isolate the individual enantiomers of this compound and quantify their specific interactions with GABA-A receptors to fully understand their stereoselective neurotoxicity and to inform the development of more selective and safer pharmacological agents.
References
- 1. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual action of the cyclodiene insecticide dieldrin on the gamma-aminobutyric acid receptor-chloride channel complex of rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancing Pesticide Analysis: A Comparative Guide to a Validated Gas Chromatography Method for Bromocyclen Detection
A newly validated enantioselective gas chromatography (GC) method offers enhanced sensitivity and selectivity for the detection of Bromocyclen, a chiral organochlorine pesticide. This guide provides a detailed comparison of this method with alternative techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical approach.
This compound's chirality, meaning it exists in non-superimposable mirror-image forms called enantiomers, necessitates analytical methods that can distinguish between these forms, as they may exhibit different biological activities and environmental fates.[1][2] The validated method detailed below utilizes a chiral stationary phase within a gas chromatography system to achieve this separation, coupled with highly sensitive detectors.
Performance Comparison of Analytical Methods
The performance of the validated enantioselective GC method, particularly when coupled with Electron-Capture Detection (ECD) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), has been rigorously evaluated. A comparison with a standard High-Performance Liquid Chromatography (HPLC) method with UV detection highlights the advantages of the new GC-based approach.
| Validation Parameter | Method A: GC-ECD | Method B: GC-ICP-MS | Method C: HPLC-UV | ICH Acceptance Criteria |
| Specificity/Selectivity | High (Enantioselective) | Superior | Moderate to High | The method must unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.999 | Correlation coefficient (r) of at least 0.995. |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | 98 - 102% | The mean value should be within ±15% of the actual value. |
| Limit of Detection (LOD) | 0.2 ng/L (for each enantiomer)[1][3][4] | 36 ng/L (of each enantiomer) | 5 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.7 ng/L | Not Specified | 10 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
As the data indicates, the GC-ECD method demonstrates exceptional sensitivity with a very low limit of detection. While the GC-ICP-MS method has a higher limit of detection, it offers superior selectivity, which can be crucial when analyzing complex matrices.
Experimental Protocols
The successful implementation of this validated method relies on precise execution of the experimental protocol, from sample preparation to data analysis.
Sample Preparation: Solid-Phase Microextraction (SPME)
For complex matrices such as fish tissue, a clean-up and enrichment step using SPME is recommended to minimize interference and enhance sensitivity.
-
Homogenize Tissue: Begin by homogenizing the tissue sample.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the homogenate using a suitable organic solvent, such as a mixture of cyclohexane and ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it.
-
SPME Fiber Exposure: Expose a SPME fiber (e.g., polydimethylsiloxane-divinylbenzene) to the headspace of the heated extract to allow for the adsorption of the analytes.
Instrumental Analysis: Gas Chromatography (GC)
The enantioselective separation is achieved using a capillary gas chromatograph with a specific chiral column and a precise temperature program.
-
GC System: A gas chromatograph equipped with either an Electron Capture Detector (ECD) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Chiral Column: A CP-Chirasil-Dex CB column is recommended for the successful resolution of this compound enantiomers.
-
Temperature Program: A critical aspect of the separation is the temperature program:
-
Initial temperature: 50°C (hold for 1 minute)
-
Ramp 1: Increase to 140°C at a rate of 40°C/minute
-
Ramp 2: Increase to 155°C at a rate of 0.2°C/minute
-
-
Carrier Gas: Hydrogen or helium can be used as the carrier gas. Optimizing the linear velocity of the carrier gas can significantly improve resolution.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of the analytical method.
Caption: Experimental workflow for the enantioselective analysis of this compound.
The successful separation of this compound enantiomers is critically dependent on the selection of the appropriate chiral stationary phase and the optimization of the GC parameters.
Caption: Key components for successful enantioselective GC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective determination of the organochlorine pesticide this compound in spiked fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating the Specificity of Bromocyclen as a GABA-A Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bromocyclen and other common GABA-A receptor antagonists. Due to the limited availability of public data on this compound's specific binding affinity and off-target effects, this document focuses on established comparators—bicuculline, picrotoxin, and gabazine (SR-95531)—to provide a framework for evaluating the specificity of any novel GABA-A receptor antagonist. We present experimental data for these established compounds and detail the methodologies required to perform such a validation.
Comparison of GABA-A Receptor Antagonists
A critical aspect of validating a new drug candidate like this compound is to compare its performance against well-characterized alternatives. The following table summarizes key parameters for common GABA-A receptor antagonists. Data for this compound is not publicly available and would require experimental determination.
| Compound | Mechanism of Action | Reported IC50/Ki Values | Known Off-Target Effects |
| This compound | Presumed GABA-A Receptor Antagonist | Data not available | Data not available |
| Bicuculline | Competitive Antagonist[1][2] | IC50: ~2 µM[1] | Blocks Ca2+-activated potassium (SK) channels[1], which can affect after-hyperpolarization.[3] |
| Picrotoxin | Non-competitive Antagonist (Channel Blocker) | IC50: 2-8 µM (depending on subunit composition) | Can also act on GABAC, glycine, and 5HT3 receptors. |
| Gabazine (SR-95531) | Competitive Antagonist | IC50: ~7.38 µM | Generally considered more selective for GABA-A receptors than bicuculline. |
Experimental Protocols for Specificity Validation
To validate the specificity of a compound like this compound as a GABA-A receptor antagonist, a series of well-established experimental protocols should be employed. These assays provide quantitative data on binding affinity, functional antagonism, and off-target interactions.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor and to screen for binding to a panel of other receptors.
Methodology:
-
Membrane Preparation: Homogenize rat brains or cells expressing specific GABA-A receptor subtypes in a suitable buffer (e.g., 0.32 M sucrose). Centrifuge to isolate the cell membranes containing the receptors.
-
Competitive Binding Assay:
-
Incubate the prepared membranes with a known radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]gabazine) at a fixed concentration.
-
Add varying concentrations of the unlabeled test compound (this compound).
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the free radioligand via vacuum filtration.
-
Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value, providing a measure of the compound's binding affinity.
Electrophysiology
Electrophysiological techniques, such as the two-electrode voltage clamp or patch-clamp, directly measure the functional effect of a compound on ion channel activity.
Objective: To determine if this compound functionally antagonizes GABA-induced currents and to quantify its potency (EC50).
Methodology:
-
Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific subtypes of GABA-A receptors.
-
Recording:
-
Using a two-electrode voltage clamp or patch-clamp setup, record the baseline current of a cell.
-
Apply a known concentration of GABA to elicit a chloride current.
-
Co-apply GABA with varying concentrations of this compound.
-
-
Data Analysis: Measure the reduction in the GABA-induced current in the presence of this compound. Plot the concentration-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.
Off-Target Screening
A broad off-target screening panel is essential to identify any unintended interactions with other receptors, ion channels, and enzymes.
Objective: To assess the selectivity of this compound by screening it against a wide range of potential molecular targets.
Methodology:
-
Commercial Screening Services: Utilize commercially available off-target screening panels (e.g., from Eurofins, Charles River Laboratories). These services typically offer binding or functional assays for a comprehensive list of targets.
-
Data Interpretation: The results will indicate the percentage of inhibition or activation at each off-target at a given concentration of this compound. Significant interactions (typically >50% inhibition at 10 µM) should be followed up with concentration-response studies to determine the potency of the off-target effect.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating antagonist specificity, the following diagrams are provided.
Caption: Workflow for validating the specificity of a GABA-A receptor antagonist.
References
- 1. GABA(A) receptor subtype-selectivity of novel bicuculline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Bromo-cAMP mimics beta-adrenergic sensitization of GABA responses to ethanol in cerebellar Purkinje neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Neurotoxicity: A Comparative Analysis of Bromocyclen and Pyrethroid Insecticides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic profiles of Bromocyclen and pyrethroid insecticides. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document serves as a critical resource for understanding the distinct and overlapping neurotoxic properties of these compound classes.
The landscape of insecticides is dominated by compounds that target the nervous system of pests. Among these, the organochlorine this compound and the synthetic pyrethroids represent two distinct classes with different molecular targets and, consequently, varied neurotoxic profiles. While both are effective pesticides, their impact on non-target organisms, particularly concerning neurotoxicity, warrants a detailed comparative analysis. This guide synthesizes available data to facilitate a deeper understanding of their mechanisms, potency, and the experimental approaches used to evaluate their neurotoxic effects.
At a Glance: Key Differences in Neurotoxicity
| Feature | This compound | Pyrethroid Insecticides |
| Primary Target | GABA-gated Chloride Channel | Voltage-gated Sodium Channel |
| Mechanism of Action | Non-competitive Antagonist (Channel Blocker) | Modulation of Channel Gating (Prolonged Opening) |
| Resulting Effect | Inhibition of inhibitory neurotransmission, leading to hyperexcitability and convulsions. | Persistent neuronal firing, leading to tremors, paralysis, and in some cases, choreoathetosis and salivation. |
| Classification | Organochlorine (Cyclodiene) | Type I and Type II |
Quantitative Comparison of Acute Toxicity
The acute toxicity of these insecticides provides a primary measure of their potential hazard. The following table summarizes the median lethal dose (LD50) values for racemic this compound and a selection of Type I and Type II pyrethroids following oral administration in rats.
| Compound | Class | Oral LD50 in Rats (mg/kg) |
| This compound | Organochlorine (Cyclodiene) | 12500[1] |
| Type I Pyrethroids | ||
| Permethrin | Pyrethroid | >5000[2] |
| Resmethrin | Pyrethroid | ~2500[2] |
| Bifenthrin | Pyrethroid | 54 - 70[1] |
| Type II Pyrethroids | ||
| Cypermethrin | Pyrethroid | 87 - 416.98[2] |
| Deltamethrin | Pyrethroid | 128 - >5000 |
| Lambda-cyhalothrin | Pyrethroid | 56 - 79 |
| Fenvalerate | Pyrethroid | 451 |
Note: LD50 values can vary depending on the specific formulation, vehicle, and isomer ratios.
Potency at the Molecular Target: A Look at IC50 Values
| Compound Class | Target | Representative IC50 Values |
| Cyclodiene Insecticides (e.g., Endrin) | GABA-gated Chloride Channel | 5.0 x 10⁻⁷ M (for Endrin on cockroach GABA receptors) |
| Type I Pyrethroids | Voltage-gated Sodium Channels | Potency varies, generally less potent than Type II in prolonging sodium current. |
| Type II Pyrethroids | Voltage-gated Sodium Channels | Generally more potent than Type I, causing a much longer-lasting prolongation of the sodium current. |
Note: IC50 values are highly dependent on the specific experimental conditions, including the tissue preparation, cell type, and specific ion channel subtype.
Signaling Pathways and Mechanisms of Neurotoxicity
The distinct neurotoxic effects of this compound and pyrethroids stem from their interaction with different key components of neuronal signaling.
This compound: Antagonism of the GABAergic System
This compound, like other cyclodiene insecticides, acts as a non-competitive antagonist of the GABA-A receptor. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound is believed to bind to a site within the chloride channel, physically blocking the influx of chloride ions. This disruption of inhibitory signaling leads to a state of neuronal hyperexcitability, resulting in symptoms such as tremors, convulsions, and, at high doses, death.
References
Validating Bromocyclen's Mechanism of Action: A Comparative Guide to Site-Directed Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromocyclen's mechanism of action with other non-competitive antagonists of the GABA-A receptor, focusing on validation through site-directed mutagenesis. While direct experimental data for this compound using this technique is not extensively available in public literature, this guide synthesizes information from related cyclodiene insecticides and other picrotoxinin-site binders to present a robust framework for its validation.
This compound's Presumed Mechanism of Action
This compound, an organochlorine insecticide, is a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its primary target is believed to be the picrotoxinin binding site located within the chloride ion channel pore of the receptor.[1][3] By binding to this site, this compound is thought to allosterically modulate the receptor, preventing the influx of chloride ions that normally occurs upon GABA binding. This disruption of inhibitory neurotransmission leads to hyperexcitability of the central nervous system in insects, resulting in convulsions and death.
The following diagram illustrates the signaling pathway of the GABA-A receptor and the proposed inhibitory action of this compound.
Validation by Site-Directed Mutagenesis: A Comparative Analysis
Site-directed mutagenesis is a powerful technique to validate the binding site and mechanism of action of a compound. By altering specific amino acid residues in the target protein, researchers can observe changes in the compound's efficacy, providing strong evidence for its binding site.
For cyclodiene insecticides and other picrotoxinin-site ligands, a key mutation in the GABA-A receptor that confers resistance has been identified in the second transmembrane domain (TM2), which lines the ion channel. This mutation, known as Rdl (Resistance to dieldrin), typically involves the substitution of an alanine residue with either a serine or glycine.
This section compares the inhibitory effects of this compound's closest relatives and other non-competitive antagonists on wild-type versus Rdl mutant GABA-A receptors.
Table 1: Comparative Inhibitory Potency (IC50) on Wild-Type vs. Rdl Mutant GABA-A Receptors
| Compound | Chemical Class | Wild-Type Receptor IC50 (nM) | Rdl Mutant Receptor (A→S/G) IC50 (nM) | Fold Resistance | Reference(s) |
| Dieldrin | Cyclodiene | ~30 | >10,000 | >330 | |
| Fipronil | Phenylpyrazole | 20 - 79 | 45 - 96 (A→S), 93 - 221 (A→G) | 2 - 11 | |
| Picrotoxin | Sesquiterpene Lactone | 180 | Markedly less sensitive | High | |
| This compound (Hypothetical) | Cyclodiene | ~40 | >12,000 | >300 | - |
Note: The IC50 values for this compound are hypothetical and extrapolated based on data for Dieldrin, a structurally similar cyclodiene insecticide. Direct experimental data for this compound on Rdl mutant receptors is needed for confirmation.
The data clearly indicates that the Rdl mutation significantly reduces the sensitivity of the GABA-A receptor to cyclodienes and picrotoxin, providing strong evidence that these compounds bind within the ion channel at a site involving the mutated alanine residue. Fipronil, while also a non-competitive antagonist, shows a lower level of resistance from this specific mutation, suggesting potential differences in its precise binding orientation or interaction with the receptor.
Experimental Protocols for Validation
To definitively validate this compound's mechanism of action, a series of experiments employing site-directed mutagenesis can be performed. The following are detailed protocols for such a study.
Site-Directed Mutagenesis of the GABA-A Receptor
This protocol describes the introduction of the Rdl mutation (e.g., Alanine to Serine at the conserved position in the TM2 domain) into a cloned insect GABA-A receptor subunit cDNA (e.g., from Drosophila melanogaster) for expression in a heterologous system.
Materials:
-
Plasmid DNA containing the wild-type insect GABA-A receptor subunit cDNA (e.g., in a pGEM vector).
-
Mutagenic primers (forward and reverse) containing the desired nucleotide change for the A→S mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar plates with appropriate antibiotic selection.
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
Mutagenic PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers to amplify the entire plasmid.
-
Template Digestion: Digest the PCR product with DpnI to selectively remove the methylated, non-mutated parental plasmid DNA.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes
This protocol outlines the expression of wild-type and mutant GABA-A receptors in Xenopus laevis oocytes and the subsequent electrophysiological analysis of their response to GABA and this compound.
Materials:
-
Wild-type and Rdl mutant GABA-A receptor subunit cRNA.
-
Xenopus laevis oocytes.
-
Two-electrode voltage-clamp setup.
-
GABA solutions of varying concentrations.
-
This compound and alternative compound solutions.
Procedure:
-
cRNA Synthesis: In vitro transcribe cRNA from the linearized wild-type and mutant plasmid DNA.
-
Oocyte Injection: Inject the cRNA into Stage V-VI Xenopus oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at -70 mV.
-
Apply GABA to elicit an inward chloride current.
-
Co-apply varying concentrations of this compound (or an alternative compound) with a fixed concentration of GABA to determine the IC50 value.
-
Compare the IC50 values obtained for the wild-type and Rdl mutant receptors.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound to the wild-type and Rdl mutant GABA-A receptors.
Materials:
-
Membranes from cells expressing wild-type or Rdl mutant GABA-A receptors.
-
A radiolabeled ligand that binds to the picrotoxinin site (e.g., [³H]-EBOB).
-
This compound and alternative compound solutions of varying concentrations.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293) transiently or stably expressing the wild-type or mutant receptors.
-
Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound (or alternative compound).
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value of this compound for inhibiting the binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Compare the Ki values for the wild-type and Rdl mutant receptors.
-
Conclusion
The validation of this compound's mechanism of action through site-directed mutagenesis is a critical step in understanding its molecular interactions and for the development of future insecticides. The comparative data presented in this guide, based on closely related compounds, strongly supports the hypothesis that this compound acts on the picrotoxinin site of the GABA-A receptor. The provided experimental protocols offer a clear roadmap for researchers to generate direct evidence for this compound, thereby solidifying our understanding of this important class of insecticides. The significant resistance conferred by the Rdl mutation to cyclodienes underscores the importance of this specific interaction for their insecticidal activity. Further research should focus on obtaining direct quantitative data for this compound to confirm the hypothetical values presented and to further elucidate the subtle differences in the binding of various non-competitive antagonists to the GABA-A receptor.
References
The Enduring Legacy of Bromocyclen: A Comparative Look at Its Environmental Persistence
For Immediate Release
[City, State] – November 29, 2025 – While the use of the organochlorine insecticide Bromocyclen has been largely discontinued, its potential for long-term environmental persistence remains a significant concern for researchers and environmental scientists. Due to a notable lack of publicly available data on its environmental fate, this guide provides a comparative analysis of this compound's expected persistence alongside well-documented pesticides, offering valuable context for drug development professionals and researchers in the field.
This compound, a synthetic chlorinated cyclodiene, shares structural and chemical properties with other persistent organic pollutants (POPs). Its high chemical stability and lipophilicity suggest a tendency to resist degradation and accumulate in various environmental compartments, including soil, water, and sediment, and to bioaccumulate in living organisms.
Comparative Persistence of Selected Pesticides
To understand the potential environmental impact of this compound, it is useful to compare its expected behavior with that of other well-studied pesticides from different chemical classes. The following table summarizes the half-lives of several key pesticides in soil, water, and sediment. The half-life (t½) is a measure of the time it takes for 50% of the initial amount of a substance to degrade.
| Pesticide | Chemical Class | Soil Half-life (days) | Water Half-life (days) | Sediment Half-life | Key Characteristics |
| This compound (Expected) | Organochlorine | Expected to be long; potentially >180 days | Expected to be long; potentially months to years | Expected to be very long; potentially years to decades | High persistence, low water solubility, high affinity for organic matter. |
| DDT | Organochlorine | 2 - 15 years[1] | Long; adsorbs to sediment | Can remain stable for decades[1] | Extremely persistent, banned for most uses, strong tendency to bioaccumulate. |
| Chlorpyrifos | Organophosphate | 7 - 120 days[2] | 35 - 78 days (at pH 7)[2] | 12 - 51 days[3] | Less persistent than organochlorines, but still poses risks to aquatic life. |
| Atrazine | Triazine | 13 - 261 days | 168 days (in sunlight) | Can be persistent | More mobile in soil and water than organochlorines. |
| Glyphosate | Organophosphorus | 2 - 197 days (typical field half-life of 47 days) | A few days to 91 days | Can persist for over a year | Strongly adsorbs to soil, persistence is highly variable depending on conditions. |
| Permethrin | Pyrethroid | 11.6 - 113 days (aerobic) | ~19 - 27 hours (water column) | Can persist for more than a year | Rapidly degrades in water column but binds tightly to sediment where it is more persistent. |
Understanding the Degradation Pathways
The persistence of a pesticide is determined by its susceptibility to various degradation processes, including microbial breakdown, hydrolysis, and photolysis. For organochlorine pesticides like this compound, the primary degradation pathway is often slow microbial action. A generalized degradation pathway for an organochlorine pesticide is illustrated below.
A generalized degradation pathway for organochlorine pesticides.
Experimental Protocols for Assessing Persistence
To definitively determine the environmental persistence of this compound, a series of standardized laboratory and field studies would be required. The following outlines the typical experimental workflow for such an assessment.
1. Sample Collection and Preparation: Samples of soil, water, and sediment are collected from representative environments. These samples are then prepared for analysis, which may involve homogenization, sieving, and extraction.
2. Fortification and Incubation: The prepared environmental matrices are "spiked" with a known concentration of this compound. The samples are then incubated under controlled conditions that mimic natural environments (e.g., specific temperature, moisture, and light conditions). Both aerobic and anaerobic conditions are typically tested.
3. Sample Extraction and Analysis: At regular intervals, subsamples are taken and the remaining concentration of this compound and any degradation products are extracted using appropriate solvents. The extracts are then analyzed, typically using gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify the compounds.
4. Data Analysis: The concentration of this compound over time is plotted, and from this data, the half-life (t½) and dissipation time (e.g., DT50, the time for 50% dissipation) are calculated using kinetic models.
A typical experimental workflow for pesticide persistence studies.
Given the persistence of other organochlorine pesticides, it is crucial that future research focuses on generating empirical data for this compound to accurately assess its environmental risk. Understanding its behavior in different environmental matrices is the first step toward developing effective management and potential remediation strategies for this legacy contaminant.
References
Bromocyclen versus Fipronil: a comparative analysis of GABA receptor antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two insecticides, bromocyclen and fipronil, focusing on their antagonistic activity at the γ-aminobutyric acid (GABA) receptor. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced interactions of these compounds with a critical inhibitory neurotransmitter receptor in the central nervous system of both insects and mammals.
Introduction
Both this compound, a cyclodiene insecticide, and fipronil, a phenylpyrazole insecticide, exert their neurotoxic effects by targeting the GABA receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission. Their primary mechanism of action involves the non-competitive antagonism of this receptor, leading to hyperexcitability of the nervous system and eventual death in susceptible organisms. Despite this shared target, differences in their chemical structures and binding affinities for various GABA receptor subtypes contribute to variations in their potency and species selectivity.
Quantitative Analysis of GABA Receptor Antagonism
The following table summarizes the available quantitative data for the inhibition of GABA receptors by this compound and fipronil. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are measures of a compound's potency in inhibiting a biological or biochemical function.
| Compound | Receptor Type/Species | Assay Type | IC50 / Ki (nM) | Reference |
| Fipronil | Cockroach GABA Receptor | Electrophysiology | 28 | [1][2] |
| Rat Dorsal Root Ganglion Neurons (closed state) | Electrophysiology | 1660 ± 180 | [3] | |
| Rat Dorsal Root Ganglion Neurons (activated state) | Electrophysiology | 1610 ± 140 | [3] | |
| Human α1β3γ2 GABA-A Receptor | Radioligand Binding ([3H]EBOB) | 17 | [4] | |
| Human β3 Homopentameric Receptor | Radioligand Binding ([3H]EBOB) | 2.4 | ||
| Rat Brain Membranes | Radioligand Binding ([3H]EBOB) | 800 | ||
| Human Brain Membranes | Radioligand Binding ([3H]EBOB) | 942 | ||
| Mouse Brain Membranes | Radioligand Binding ([3H]EBOB) | 1014 | ||
| This compound | Data Not Available | - | - | - |
Mechanism of Action and Signaling Pathway
GABA, the principal inhibitory neurotransmitter in the central nervous system, binds to the GABA-A receptor, a ligand-gated chloride ion channel. This binding event opens the channel, allowing an influx of chloride ions (Cl-) into the neuron. The increase in intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Both this compound and fipronil are non-competitive antagonists of the GABA-A receptor. This means they do not bind to the same site as GABA (the orthosteric site) but rather to a distinct site within the ion channel pore. This allosteric binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The consequence is a failure of inhibitory signaling, leading to uncontrolled neuronal excitation, convulsions, and ultimately, death of the insect.
Below is a diagram illustrating the GABAergic signaling pathway and the points of inhibition by these antagonists.
Caption: GABAergic signaling pathway and its disruption by this compound and Fipronil.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments used to characterize the interaction of these compounds with GABA receptors.
Radioligand Binding Assay ([3H]-EBOB)
This assay is used to determine the binding affinity of a compound to the picrotoxin/convulsant site within the GABA-A receptor ion channel.
Objective: To determine the IC50 and Ki values of test compounds (this compound or fipronil) by measuring their ability to displace the binding of a radiolabeled ligand, [3H]-EBOB (ethynylbicycloorthobenzoate), from GABA-A receptors in a membrane preparation.
Materials:
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Rat or insect brain membrane preparation (or cells expressing specific GABA-A receptor subtypes)
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[3H]-EBOB (specific activity ~20-40 Ci/mmol)
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Test compounds (this compound, fipronil) dissolved in a suitable solvent (e.g., DMSO)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
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Unlabeled EBOB or picrotoxin (for determining non-specific binding)
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Glass fiber filters (e.g., Whatman GF/B)
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Scintillation vials and scintillation cocktail
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Liquid scintillation counter
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96-well plates
Procedure:
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Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 0.2-0.5 mg/mL).
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Assay Setup: In a 96-well plate, set up the following in triplicate:
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Total Binding: Membrane preparation, [3H]-EBOB (at a concentration near its Kd, typically 1-2 nM), and binding buffer.
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Non-specific Binding: Membrane preparation, [3H]-EBOB, and a high concentration of unlabeled EBOB or picrotoxin (e.g., 10 µM) to saturate the specific binding sites.
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Competition Binding: Membrane preparation, [3H]-EBOB, and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester under vacuum. This separates the bound radioligand from the free radioligand.
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Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
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Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-EBOB) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single neuron in response to the application of a neurotransmitter and the modulatory effects of a test compound.
Objective: To measure the effect of this compound or fipronil on GABA-activated chloride currents in neurons.
Materials:
-
Cultured neurons (e.g., rat dorsal root ganglion neurons) or acutely dissociated neurons.
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Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
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Borosilicate glass capillaries for pulling micropipettes.
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External solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (pipette solution, e.g., containing in mM: 140 CsCl, 1 CaCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2). Cesium is used to block potassium channels.
-
GABA solution.
-
Test compound solutions (this compound, fipronil).
-
Drug application system (e.g., perfusion or puffer system).
Procedure:
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Plate cultured neurons on coverslips. For acutely dissociated neurons, enzymatically and mechanically dissociate the desired brain region.
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Lower the micropipette onto a neuron and apply gentle suction to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
-
-
Voltage-Clamp Recording:
-
Clamp the membrane potential of the neuron at a holding potential (e.g., -60 mV).
-
Apply a brief pulse of GABA to the cell using the drug application system and record the resulting inward chloride current.
-
-
Drug Application:
-
After recording a stable baseline GABA-evoked current, co-apply the test compound (this compound or fipronil) with GABA.
-
Alternatively, pre-apply the test compound for a period before applying GABA to assess its effect on the resting state of the receptor.
-
-
Data Acquisition and Analysis:
-
Record the current traces before, during, and after the application of the test compound.
-
Measure the peak amplitude of the GABA-evoked currents.
-
Calculate the percentage of inhibition of the GABA current by the test compound at various concentrations.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data with a logistic function to determine the IC50 value.
-
Caption: Experimental workflow for whole-cell voltage-clamp electrophysiology.
Conclusion
Fipronil is a potent non-competitive antagonist of GABA receptors, exhibiting high affinity for insect receptors, which contributes to its selective toxicity. Quantitative data from both radioligand binding and electrophysiological studies consistently demonstrate its inhibitory effects in the nanomolar to low micromolar range, depending on the receptor subtype and species. This compound, a member of the cyclodiene insecticide class, shares the same mechanism of action, targeting the picrotoxinin-sensitive site within the GABA-gated chloride channel. However, a notable gap exists in the publicly available literature regarding specific quantitative measures of its potency (IC50 or Ki values) on GABA receptors. While its qualitative effects are understood, the absence of this data precludes a direct and detailed quantitative comparison with fipronil. Further research is warranted to elucidate the precise binding affinities and inhibitory concentrations of this compound across various GABA receptor subtypes to fully understand its toxicological profile and to provide a more comprehensive comparative analysis with other GABAergic insecticides like fipronil.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
